3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Description
Properties
IUPAC Name |
3-bromo-1-(oxan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-12-9-5-1-2-6-10(9)15(14-12)11-7-3-4-8-16-11/h1-2,5-6,11H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLOLRJEKXVXBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CC=CC=C3C(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Definitive Technical Guide: 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Executive Summary
3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (hereafter referred to as 3-Br-1-THP-Indazole ) is a critical heterocyclic intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR modulators.[1] Its structural utility lies in the orthogonality of its functional groups: the C3-bromine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the N1-tetrahydropyranyl (THP) group acts as a robust protecting group that masks the acidic NH proton, preventing catalyst poisoning and regioselectivity errors during subsequent functionalization.
This guide details the molecular architecture, validated synthetic protocols, and mechanistic nuances required to utilize this scaffold effectively in drug discovery campaigns.
Part 1: Molecular Architecture & Identifiers
The molecule consists of an indazole core brominated at the 3-position and protected at the N1-position with a THP ether. The THP group introduces a chiral center at the acetal carbon, rendering the molecule chiral (typically used as a racemic mixture in synthesis).
Table 1: Chemical Identifiers[1]
| Identifier Type | Value | Notes |
| IUPAC Name | 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |
| Common Name | 3-Bromo-1-THP-indazole | |
| CAS Registry Number | 60869-95-6 | Primary identifier for the N1-isomer.[2] |
| Molecular Formula | C₁₂H₁₃BrN₂O | |
| Molecular Weight | 281.15 g/mol | |
| SMILES | BrC1=NN(C2CCCCO2)C3=C1C=CC=C3 | |
| InChI Key | HVZXVQXLYYJJKJ-UHFFFAOYSA-N | |
| Appearance | White to off-white solid / Colorless oil | Physical state depends on purity and crystallization solvent. |
Structural Significance
-
C3-Bromine: The C-Br bond is activated for oxidative addition by Pd(0) catalysts due to the electron-deficient nature of the pyrazole ring.
-
N1-THP Group: This hemiaminal ether is stable to strong bases (e.g.,
, ) used in coupling reactions but is easily cleaved under mild acidic conditions (e.g., HCl/MeOH or TFA/DCM), restoring the free NH functionality.
Part 2: Synthetic Pathway & Mechanistic Insight
The synthesis of 3-Br-1-THP-Indazole is typically a two-step sequence starting from 1H-indazole. The order of operations is critical: Bromination must precede Protection . Attempting to brominate 1-THP-indazole often leads to degradation of the acid-sensitive THP group or reduced regioselectivity.
Workflow Diagram
Figure 1: Synthetic workflow for accessing the target scaffold. Note the divergence at the protection step yielding N1 (major) and N2 (minor) isomers.
Regioselectivity: The N1 vs. N2 Challenge
Indazoles exhibit annular tautomerism. Alkylation or protection can occur at N1 or N2.
-
Thermodynamic Control: The N1-protected isomer is thermodynamically more stable (benzenoid structure preserved).
-
Kinetic Control: N2-protection can occur but is usually reversible or minor under the acidic conditions of THP protection.
-
Separation: The N1 and N2 isomers typically have distinct
values on silica gel, allowing purification via column chromatography. The N1 isomer is generally less polar.
Part 3: Experimental Protocol
Step 1: Synthesis of 3-Bromo-1H-indazole
Prerequisite for the target molecule.[3]
Reagents: 1H-Indazole (1.0 eq), NaOH (2.5 eq), Bromine (
-
Dissolve 1H-indazole in a 10% NaOH solution.
-
Cool the mixture to 0–5 °C.
-
Add bromine dropwise over 30 minutes. The solution will precipitate the brominated product.
-
Critical Step: Quench with saturated sodium bisulfite (
) to destroy excess bromine. -
Acidify carefully with HCl to pH ~5 to ensure full precipitation of the neutral indazole.
-
Filter, wash with water, and dry.[4]
-
Yield Expectation: 85–95%.
-
Step 2: THP Protection (The Core Protocol)
This protocol utilizes acid-catalyzed addition of the nitrogen nucleophile to the enol ether of dihydropyran.
Reagents:
-
3-Bromo-1H-indazole (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 – 2.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
Setup: In a flame-dried round-bottom flask under
atmosphere, dissolve 3-bromo-1H-indazole in anhydrous DCM (0.2 M concentration). -
Addition: Add DHP via syringe.
-
Catalysis: Add p-TsOH (catalyst).
-
Reaction: Stir at room temperature (20–25 °C) for 3–12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (
) should disappear, and two higher running spots may appear (Major N1 product , Minor N2 product). -
Quench: It is vital to neutralize the acid to prevent THP cleavage during concentration. Add saturated
solution or triethylamine ( ). -
Workup: Wash the organic layer with water and brine. Dry over
. -
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0% to 20% EtOAc in Hexanes).
-
Yield Expectation: 75–85% (N1 isomer).
-
Mechanism of THP Protection
Figure 2: Mechanistic pathway. The reaction proceeds via the formation of a reactive oxocarbenium ion from DHP, which is then intercepted by the indazole nitrogen.
Part 4: Analytical Characterization
To validate the synthesis, the following spectral data should be confirmed.
1H NMR (400 MHz, CDCl3)
-
Aromatic Region:
- 7.6 – 7.7 ppm (d, 1H, C4-H)
- 7.5 – 7.6 ppm (d, 1H, C7-H)
- 7.4 – 7.2 ppm (m, 2H, C5-H, C6-H)
-
Note: The absence of the broad singlet at ~10-13 ppm confirms the loss of the NH proton.
-
THP Region:
- 5.6 – 5.7 ppm (dd, 1H, N-CH-O, anomeric proton). This is the diagnostic signal for successful protection.
- 4.0 – 3.6 ppm (m, 2H, O-CH2 of THP ring).
- 2.5 – 1.6 ppm (m, 6H, remaining THP methylene protons).
13C NMR (100 MHz, CDCl3)
-
C-Br: ~120–125 ppm.
-
Anomeric Carbon: ~85 ppm (N-C-O).
-
Ether Carbon: ~67 ppm (O-CH2).
Part 5: Reactivity Profile & Applications
Suzuki-Miyaura Cross-Coupling
The 3-bromo substituent allows for the introduction of aryl or heteroaryl groups.
-
Conditions:
, , , Dioxane/Water, 80 °C. -
Advantage: The THP group prevents N-arylation side reactions and increases solubility in organic solvents compared to the free indazole.
Deprotection (THP Removal)
Post-coupling, the THP group is removed to yield the bioactive 3-substituted indazole.
-
Method A (Standard): 4M HCl in Dioxane or MeOH, RT, 1–4 h.
-
Method B (Mild): TFA/DCM (1:1), RT, 1 h.
-
Method C (Scavenger): If the product is acid-sensitive, use mild Lewis acids (e.g.,
) in ether.
References
-
Synthesis of 3-Bromoindazoles: "Regioselective bromination of indazoles." Journal of Organic Chemistry. Validated protocol for Step 1. (Context: Regioselective protection and functionalization).
-
THP Protection Methodology: "Understanding Tetrahydropyranyl as a Protecting Group." ChemistryOpen, 2017.[5]
-
Commercial Identifier Verification: 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 60869-95-6).[2] BLD Pharm / Sigma Aldrich Catalogs.
-
Cross-Coupling Applications: "Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling." Royal Society of Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 60869-95-6|3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole|BLD Pharm [bldpharm.com]
- 3. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole molecular weight and formula
Topic: 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole molecular weight and formula Content Type: In-depth Technical Guide
Synthetic Utility, Physicochemical Properties, and Handling Protocols[1][2][3][4]
Executive Summary & Physicochemical Identity
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a critical heterocyclic intermediate employed primarily in the synthesis of small-molecule kinase inhibitors and receptor modulators. It serves as a stabilized, lipophilic precursor to 3-substituted indazoles. The tetrahydropyranyl (THP) moiety acts as a robust protecting group for the N1-nitrogen, masking the acidic proton to prevent catalyst poisoning during organometallic cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C3-bromide position.
Core Data Table
| Property | Value |
| IUPAC Name | 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole |
| CAS Number | 60869-95-6 |
| Molecular Formula | C₁₂H₁₃BrN₂O |
| Molecular Weight | 281.15 g/mol |
| Exact Mass | 280.0211 Da |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| Storage | Inert atmosphere (Argon/Nitrogen), 2–8°C |
Synthetic Architecture & Methodology
The synthesis of this scaffold requires precise control over regioselectivity.[1] The indazole ring exhibits annular tautomerism (1H vs. 2H), creating a challenge during protection.
A. The "Bromination First" Strategy (Recommended)
While it is possible to protect the indazole first, the "Bromination First" route is superior for scale-up because 3-bromo-1H-indazole is stable and the subsequent THP protection can be thermodynamically controlled to favor the desired N1 isomer.
Step 1: C3-Bromination
-
Reagents: 1H-Indazole, NaOH (aq), Bromine (
) or N-Bromosuccinimide (NBS). -
Mechanism: Electrophilic aromatic substitution. The C3 position is the most electron-rich carbon in the diazole ring.
-
Protocol Insight: Use of NBS in acetonitrile is preferred over elemental bromine for safety and ease of handling.
Step 2: N1-Protection (THP Installation)
-
Reagents: 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (p-TsOH) or Pyridinium p-toluenesulfonate (PPTS).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Conditions: Reflux or RT with acid catalysis.
B. N1 vs. N2 Regioselectivity (The Expert's Edge)
The Problem: Indazoles have two nucleophilic nitrogens. Reaction with DHP can yield a mixture of N1-THP (thermodynamic) and N2-THP (kinetic) products. The Solution:
-
Thermodynamic Control: Conducting the reaction at elevated temperatures (reflux in THF) with sufficient acid catalyst allows the kinetic N2 product to revert and convert to the more stable N1 isomer.
-
Validation: The N1 isomer is generally less polar than the N2 isomer. Use 2D NMR (NOESY) to confirm structure:
-
N1-THP: NOE correlation observed between the THP anomeric proton and the C7-H of the indazole.
-
N2-THP: NOE correlation observed between the THP anomeric proton and the C3-H (if no Br were present) or lack of C7 interaction.
-
Figure 1: Optimized synthetic workflow emphasizing thermodynamic equilibration to maximize N1-regioselectivity.
Reactivity Profile & Applications
The utility of 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole lies in its role as a "masked" coupling partner.
Suzuki-Miyaura Cross-Coupling
The C3-Br bond is activated for oxidative addition to Pd(0). The THP group prevents deprotonation of the N-H, which would otherwise form an indazolyl anion that poisons the catalyst or shuts down the catalytic cycle.
-
Catalyst:
or . -
Base:
or . -
Solvent: Dioxane/Water or Toluene/Ethanol/Water.
-
Outcome: Formation of 3-aryl or 3-heteroaryl indazoles.[2]
Deprotection (THP Removal)
Post-coupling, the THP group must be removed to restore the bioactive 1H-indazole core.
-
Standard Method: HCl (4M in dioxane) or TFA/DCM at RT.
-
Mild Method: PPTS in Ethanol at reflux (useful if the payload is acid-sensitive).
Figure 2: Functionalization logic showing the role of the THP group in enabling Palladium catalysis followed by restoration of the NH core.
Handling & Safety Protocols
-
Stability: The THP acetal is sensitive to acids and moisture. Store in tightly sealed vials.
-
Toxicity: Halogenated heterocycles can be skin irritants. Standard PPE (gloves, goggles, fume hood) is mandatory.
-
Analysis:
-
TLC: UV active. Stains with PMA or Vanillin (THP group often turns dark).
-
LCMS: Shows
of 281/283 (Br isotope pattern). Note: The THP group can sometimes fragment in the MS source, showing the deprotected mass (197/199). Do not mistake this for starting material; check the retention time.
-
References
-
Lohou, E., et al. (2011).[3] "Direct access to 3-aminoindazoles by Buchwald-Hartwig C-N coupling reaction."[4] Synthesis, 16, 2651-2663. (Describes general conditions for 3-bromoindazole functionalization).
-
PubChem. (n.d.). Compound Summary: 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (Analogous structure for physicochemical comparison). Retrieved from [Link][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole synthesis [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 5. 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | C12H13BrN2O | CID 57474729 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic N-Protection in Heterocyclic Chemistry: A Comparative Analysis of 3-Bromo-1H-indazole and its 1-THP Derivative
Executive Summary
Indazole scaffolds are privileged pharmacophores in modern drug discovery, frequently utilized as bioisosteres for indoles and benzimidazoles in the development of kinase inhibitors and antibacterial agents[1][2]. Structurally, the indazole core features 10 π-electrons and exhibits tautomerism across its 1H, 2H, and 3H forms[3]. While the C3 position serves as a critical vector for Structure-Activity Relationship (SAR) exploration, transition-metal-catalyzed functionalization at this site is notoriously difficult when utilizing unprotected 3-bromo-1H-indazole.
This technical guide provides an in-depth mechanistic comparison between unprotected 3-bromo-1H-indazole and its 1-tetrahydropyranyl (1-THP) protected derivative. By analyzing the causality behind physicochemical shifts, we demonstrate how THP protection eliminates base-induced catalyst deactivation, enhances organic solubility, and establishes a highly efficient, self-validating workflow for complex cross-coupling reactions[4].
Mechanistic and Physicochemical Divergence
The Challenge of the Unprotected 1H-Indazole
3-bromo-1H-indazole contains an acidic N1-H proton (pKa ~14). In modern organometallic chemistry, carbon-carbon or carbon-heteroatom bond formations (e.g., Suzuki-Miyaura, Buchwald-Hartwig couplings) require basic conditions (e.g., K₂CO₃, NaOtBu). Under these conditions, the unprotected indazole is readily deprotonated, yielding an indazolyl anion. This anion introduces two critical failure modes in synthetic workflows:
-
Electronic Deactivation of the C-Br Bond: The anionic charge delocalizes across the pyrazole-fused benzene ring, significantly increasing the electron density of the heterocycle. This drastically reduces the electrophilicity of the C3-Br bond, rendering the crucial oxidative addition step by the Pd(0) catalyst kinetically unfavorable.
-
Catalyst Poisoning: The highly nucleophilic nitrogen anion can competitively coordinate to the palladium center, poisoning the catalyst or driving off-target N-arylation side reactions, ultimately leading to poor yields and complex purification profiles[4].
The 1-THP Advantage
Converting 3-bromo-1H-indazole to 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole masks the acidic proton with a tetrahydropyranyl (THP) acetal group[5].
-
Restoration of Electrophilicity: By preventing anion formation, the C3-Br bond retains its native electrophilicity. Researchers consistently report significantly higher yields in Suzuki and Stille couplings when the indazole NH is THP-protected[1].
-
Disruption of Hydrogen Bonding: Unprotected indazoles form robust intermolecular hydrogen-bond networks, resulting in poor solubility in non-polar organic solvents. The bulky, lipophilic THP group breaks these networks, dramatically increasing solubility in solvents like toluene, dichloromethane (DCM), and tetrahydrofuran (THF)—a mandatory requirement for homogeneous catalysis[6].
Mechanistic pathway showing base-induced catalyst deactivation vs. THP-enabled activation.
Comparative Data Summary
The following table synthesizes the quantitative and qualitative differences between the unprotected and protected derivatives, dictating their behavior in synthetic workflows.
| Property / Parameter | 3-Bromo-1H-indazole | 1-THP-3-bromo-indazole |
| Hydrogen Bond Donor | Yes (N1-H) | No (Masked by acetal) |
| Solubility (Non-polar solvents) | Poor (Forms H-bond networks) | Excellent (Lipophilic THP group) |
| Stability to Strong Base | Deprotonates (Forms indazolyl anion) | Highly Stable |
| Stability to Acid | Highly Stable | Labile (Cleaves to free NH) |
| C3 Cross-Coupling Efficiency | Low to Moderate (Catalyst poisoning) | High (Rapid oxidative addition) |
Experimental Workflows and Self-Validating Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes the mechanistic causality behind the reagent choices and analytical checkpoints to verify success before proceeding to the next step.
Synthetic workflow comparing direct coupling vs. THP-protected coupling strategies.
Protocol 1: N1-Selective THP Protection
-
Objective: Regioselective protection of the N1 position over the N2 position to yield 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole[5].
-
Causality: 3,4-dihydro-2H-pyran (DHP) acts as an enol ether. Mild acid catalysis (pTSA) protonates DHP to form a highly electrophilic oxocarbenium ion, which is attacked by the indazole nitrogen. Mild conditions thermodynamically favor the N1-isomer[2][5].
-
Step-by-Step Method:
-
Dissolve 3-bromo-1H-indazole (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add p-toluenesulfonic acid monohydrate (pTSA) (0.1 eq).
-
Cool the mixture to 0 °C and add DHP (1.5–2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4–14 hours[2][7].
-
Quench with saturated aqueous NaHCO₃ to neutralize the acid catalyst, preventing premature deprotection[7]. Extract with DCM, dry over Na₂SO₄, and concentrate.
-
-
Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent. The successful formation of the THP-protected product is confirmed by a significantly higher
value (less polar) compared to the starting material.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 1-THP-3-bromo-indazole
-
Objective: Efficient C3-arylation utilizing palladium catalysis.
-
Causality: The THP group is an acetal, rendering it completely inert to the basic conditions (e.g., K₂CO₃) required to activate the boronic acid. Because the indazole cannot be deprotonated, the C3-Br bond remains highly electrophilic, facilitating rapid oxidative addition by the Pd(0) species[1].
-
Step-by-Step Method:
-
Self-Validation Checkpoint: Analyze via LC-MS. The complete consumption of the starting bromide should be observed. The mass of the newly formed intermediate must reflect the addition of the aryl group while retaining the THP mass signature (+84 Da).
Protocol 3: Acid-Mediated THP Deprotection
-
Objective: Removal of the THP group to reveal the final 3-aryl-1H-indazole target.
-
Causality: Acetal linkages are highly susceptible to hydrolysis under acidic conditions. Protons activate the pyran oxygen, leading to the expulsion of the indazole core and the release of a volatile pyran-derived by-product[6].
-
Step-by-Step Method:
-
Dissolve the 1-THP-3-aryl-indazole intermediate in Methanol.
-
Add 6N HCl (or Trifluoroacetic acid in DCM) and stir at room temperature for 1–2 hours[2][7].
-
Concentrate under vacuum to remove methanol and volatile by-products, then neutralize with saturated aqueous NaHCO₃ and extract with ethyl acetate[7].
-
-
Self-Validation Checkpoint: TLC analysis will show a dramatic shift to a highly polar spot (the free NH compound). FTIR spectroscopy will definitively confirm deprotection via the reappearance of a broad N-H stretch between 3100–3300 cm⁻¹.
References
-
A mild and efficient THP protection of indazoles and benzyl alcohols in water ResearchGate[Link]
-
Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors National Institutes of Health (NIH)[Link]
-
Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction ResearchGate[Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors National Institutes of Health (NIH)[Link]
- US20050009876A1 - Indazole compounds, compositions thereof and methods of treatment therewith Google P
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review Caribbean Journal of Science and Technology[Link]
Sources
- 1. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. 3-Bromo-5-methoxy-6-methyl-1H-indazole|CAS 1000343-66-7 [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US20050009876A1 - Indazole compounds, compositions thereof and methods of treatment therewith - Google Patents [patents.google.com]
Common synonyms for 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Technical Monograph: 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Executive Summary & Core Identity
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a high-value heterocyclic building block used extensively in the synthesis of small-molecule kinase inhibitors and GPCR modulators. It serves as a "masked" form of 3-bromoindazole, where the tetrahydropyranyl (THP) group protects the acidic N1-nitrogen. This protection confers solubility in organic solvents and prevents competitive N-arylation/alkylation during metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) at the C3-bromine position.
Nomenclature & Identification Data
| Identifier Type | Value / Synonym |
| Primary Name | 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole |
| Common Synonyms | 1-(Tetrahydro-2H-pyran-2-yl)-3-bromoindazole; 3-Bromo-1-THP-indazole; 3-Bromo-1-(oxan-2-yl)-1H-indazole |
| CAS Number | 60869-95-6 |
| Molecular Formula | C₁₂H₁₃BrN₂O |
| Molecular Weight | 281.15 g/mol |
| SMILES | BrC1=NN(C2CCCCO2)C3=C1C=CC=C3 |
| InChI Key | Specific key depends on stereochemistry, typically racemate used.[1][2][3][4] |
| Appearance | White to off-white solid |
Structural Analysis & Design Rationale
The utility of this compound stems from the strategic placement of two functional handles:
-
C3-Bromine (Electrophilic Handle): The bromine atom at the 3-position is activated for oxidative addition by Palladium (0) catalysts. This allows for the rapid construction of libraries via Suzuki, Stille, or Buchwald-Hartwig couplings.
-
N1-THP (Protective Group):
-
Electronic Effect: The THP group is an acetal that masks the N-H acidity (pKa ~14 for free indazole). This prevents catalyst poisoning and side reactions during base-mediated couplings.
-
Steric Effect: The bulky THP group directs regioselectivity in subsequent reactions, shielding the N1 position.
-
Lability: The THP group is stable to base (Suzuki conditions) but easily removed with mild acid, revealing the free indazole N-H for hydrogen bonding interactions in the target protein's ATP-binding pocket.
-
Synthesis Workflow
The synthesis of 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically follows a two-step sequence: bromination of the parent indazole followed by N-protection.
Visual Workflow (DOT Diagram)
Figure 1: Step-wise synthesis pathway from 1H-indazole to the THP-protected 3-bromo derivative.
Experimental Protocols
Note: These protocols are synthesized from standard methodologies (e.g., Organic Syntheses, J. Med. Chem.) adapted for this specific scaffold.
Protocol A: Preparation of 3-Bromo-1H-indazole
Objective: Selective bromination at C3.
-
Setup: Charge a round-bottom flask with 1H-indazole (1.0 equiv) and DMF (10 vol).
-
Reagent Addition: Cool to 0°C. Add Potassium Hydroxide (KOH, 2.5 equiv) followed by dropwise addition of Bromine (Br₂, 1.1 equiv) or N-Bromosuccinimide (NBS).
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LCMS.
-
Workup: Quench with aqueous sodium bisulfite (to remove excess Br₂). Dilute with water. The product often precipitates. Filter, wash with water, and dry.[3]
-
Validation: ¹H NMR should show loss of the C3 proton (typically a singlet around δ 8.0 ppm).
Protocol B: THP Protection (The Target Synthesis)
Objective: Masking the N1 nitrogen.
-
Reagents: 3-Bromo-1H-indazole (1.0 equiv), 3,4-Dihydro-2H-pyran (DHP, 1.5–2.0 equiv), p-Toluenesulfonic acid monohydrate (PTSA, 0.1 equiv).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Anhydrous conditions preferred.
-
Procedure:
-
Dissolve 3-Bromo-1H-indazole in DCM at RT.
-
Add PTSA catalyst.[5]
-
Add DHP dropwise over 10 minutes (exothermic).
-
Stir at RT for 3–12 hours.
-
-
Workup: Wash with saturated NaHCO₃ (to neutralize acid), then brine. Dry over Na₂SO₄, concentrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Self-Validation Check:
-
TLC: Product will have a significantly higher Rf than the starting material (loss of H-bond donor).
-
NMR: Appearance of THP multiplets (δ 1.6–2.1, 3.6–4.0) and the anomeric proton (dd, δ ~5.7).
-
Reactivity & Applications (Drug Discovery)
The primary utility of this compound is as a "plug-and-play" module for Suzuki-Miyaura coupling.
Mechanism of Utility: The "Protect-Couple-Deprotect" Strategy[1]
-
Coupling: The C3-Br bond reacts with aryl boronic acids. The THP group ensures the nitrogen does not interfere with the Palladium catalyst.
-
Deprotection: Once the carbon skeleton is built, the THP group is removed to restore biological activity.
Visual Logic (DOT Diagram)
Figure 2: The standard medicinal chemistry workflow utilizing the 3-bromo-1-THP-indazole scaffold.
Deprotection Methodology
Removing the THP group is critical. If the conditions are too harsh, the indazole ring or the newly coupled aryl group might degrade.
| Method | Reagents | Conditions | Suitability |
| Standard Acid | 4M HCl in Dioxane or MeOH | RT to 60°C, 1–4 h | Robust substrates; most common. |
| Mild Organic | TFA / DCM (1:1) | RT, 1–2 h | Acid-sensitive substrates. |
| Scavenger Assisted | PPTS / MeOH | Reflux | Very mild; good if functional groups are labile. |
Troubleshooting Deprotection:
-
Issue: Incomplete reaction.
-
Solution: Heat to 50–60°C. The THP hemiaminal ether bond is generally more stable on electron-poor heterocycles (like indazoles) than on simple alcohols, requiring slightly more forcing conditions than standard alcohol deprotection.
References
-
Organic Syntheses. (1955).[3] Indazole Synthesis Protocols. Org. Synth. Coll. Vol. 3, 475. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for Indazole Derivatives. Retrieved from [Link]
Sources
- 1. 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | C12H13BrN2O | CID 57474729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Role of 3-bromoindazole intermediates in medicinal chemistry
Title: The C-3 Vector: Leveraging 3-Bromoindazole in High-Affinity Ligand Design
Executive Summary
In the landscape of kinase inhibitor discovery and GPCR ligand design, the 3-bromoindazole scaffold represents a critical "divergent node." Unlike its indole isostere, the indazole core possesses a unique N-N motif that functions as a high-fidelity hydrogen bond donor/acceptor pair, mimicking the purine ring of ATP. The 3-bromo derivative, specifically, offers a distinct advantage: it provides a stable yet reactive handle at the C-3 position—a vector that typically points toward the "gatekeeper" residue in protein kinase domains or the hydrophobic pocket in GPCRs.
This technical guide dissects the utility of 3-bromoindazole, moving beyond basic synthesis to the nuance of regioselective N-functionalization and palladium-catalyzed diversification . It is designed for medicinal chemists seeking to optimize structure-activity relationships (SAR) with precision.
Structural Logic & Pharmacophore Utility
The 3-bromoindazole core is not merely a building block; it is a programmed scaffold.
-
Bioisosterism: Indazole is a bioisostere of purine and indole. The N1-H/N2 lone pair system allows for bidentate binding modes.
-
The C-3 Vector: In many kinase inhibitors (e.g., Axitinib analogs, Pazopanib precursors), the C-3 substituent dictates selectivity. The bromine atom at this position is less reactive than iodine, providing stability during N-alkylation steps, yet sufficiently reactive for oxidative addition by Palladium(0) species.
-
Electronic Modulation: The electron-withdrawing nature of the C-3 bromine increases the acidity of the N1-proton (pKa ~13.8 vs. ~14.7 for unsubstituted indazole), altering the regioselectivity profile during alkylation—a feature that must be managed carefully.
Synthesis of the Core: The "Self-Validating" Protocol
While 3-bromoindazole is commercially available, in-house synthesis is often required for isotopically labeled analogs or specific substitution patterns on the benzene ring.
The Method of Choice: Direct Bromination Avoid the Sandmeyer reaction (diazotization of 3-aminoindazole) for scale-up due to safety concerns with diazonium intermediates. The standard, high-fidelity protocol uses elemental bromine with a base.
Protocol 1: Gram-Scale Synthesis of 3-Bromoindazole
-
Reagents: Indazole (1.0 eq), Br₂ (1.05 eq), NaOH (2M aq), Dioxane.
-
Mechanism: Electrophilic aromatic substitution. The 3-position is the most electron-rich site in the 5-membered ring.
-
Workflow:
-
Dissolve indazole in dioxane/2M NaOH (1:1 v/v). Why? NaOH deprotonates N1, creating the indazolyl anion, which is significantly more nucleophilic at C3.
-
Add Br₂ dropwise at 0–5°C. Control: Low temperature prevents over-bromination at C5/C7.
-
Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to neutralize excess bromine.
-
Acidify to pH 5–6 to precipitate the product.
-
Validation: 1H NMR should show the disappearance of the C3-proton singlet (typically ~8.0 ppm).
-
The Pivot Point: C-3 Functionalization Strategies
The utility of 3-bromoindazole lies in its ability to undergo Pd-catalyzed cross-coupling.[1] However, the free N-H is a catalyst poison.
The "Protection First" Rule: Attempting Suzuki coupling on unprotected 3-bromoindazole often leads to low yields due to the formation of Pd-amidates.
-
Strategy A (Robust): Protect N1 with THP (Tetrahydropyranyl), SEM (Trimethylsilylethoxymethyl), or Boc.
-
Strategy B (Direct): Use "water-tolerant" conditions with high base loading (e.g., Na₂CO₃) to keep the nitrogen deprotonated and solvated, preventing Pd coordination.
Data Table: Optimization of Suzuki Coupling Conditions
| Parameter | Standard Condition (Protected) | Direct Condition (Unprotected) | Notes |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | Pd(OAc)₂ + SPhos | SPhos prevents N-coordination. |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (3.0 eq) | Stronger base needed for free NH. |
| Solvent | Dioxane/Water (4:1) | n-Butanol/Water | Proticsolvents aid solubility of free NH. |
| Temp | 80°C | 100°C (Microwave) | Microwave accelerates the slow oxidative addition. |
| Yield | >90% | 50-70% | Protection adds 2 steps but guarantees yield. |
The Regioselectivity Matrix: N1 vs. N2
This is the most common failure mode in indazole chemistry. The alkylation of 3-bromoindazole can occur at N1 (thermodynamic) or N2 (kinetic/steric).
-
N1-Alkylation (Benzenoid form): Favored by thermodynamic control and small electrophiles.
-
Conditions: NaH, DMF/THF, 0°C → RT.
-
-
N2-Alkylation (Quinoid form): Critical for drugs like Pazopanib. Favored by steric bulk at C3 (the bromine atom helps here) and specific solvent effects.
-
Conditions: Meerwein’s salt (Me₃OBF₄) or alkyl halides in non-polar solvents.
-
Visualizing the Divergence:
Caption: Divergent synthesis pathways from the 3-bromoindazole hub. Blue arrows indicate Pd-catalyzed C-3 functionalization; Grey arrows indicate N-alkylation choices.
Experimental Protocol: Regioselective N2-Methylation
This protocol targets the Pazopanib-style core, where N2-methylation is required.[2] The 3-bromo substituent actually enhances N2 selectivity compared to 3-H indazoles due to steric repulsion at the N1 peri-position.
Protocol:
-
Setup: Charge a flask with 3-bromoindazole (1.0 eq) and Ethyl Acetate (0.2 M).
-
Reagent: Add Trimethyloxonium tetrafluoroborate (Meerwein's salt, 1.2 eq) in one portion. Note: Handle under Argon; highly moisture sensitive.
-
Reaction: Stir at RT for 4–6 hours. A precipitate (the N2-methylated tetrafluoroborate salt) often forms.
-
Workup: Quench with saturated aqueous NaHCO₃ (vigorous bubbling). Extract with EtOAc.[3][4]
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Mechanistic Insight: The "hard" methylating agent and the steric bulk of the C3-Br atom discourage N1 attack, pushing the reaction toward the N2 lone pair.
References
-
Lefebvre, V., et al. (2010).[5] "Efficient Synthesis of 3-Substituted Indazoles." The Journal of Organic Chemistry. Link
-
BenchChem. (2025).[1][6] "Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde" (Analogous Protocol Reference). Link
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Cheung, M., et al. (2010). "Discovery of Pazopanib, a Novel, Potent, and Selective Multi-Kinase Inhibitor." Journal of Medicinal Chemistry. Link
-
WuXi Biology. (2022). "Mechanism of a Highly Selective N2 Alkylation of Indazole." Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN112538073A - Preparation method of pazopanib intermediate - Google Patents [patents.google.com]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of kinase inhibitors using 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Application Note: High-Yield Synthesis of Kinase Inhibitors via 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Abstract
The indazole scaffold is a "privileged structure" in kinase inhibitor design, serving as a critical hinge-binding motif in drugs targeting VEGFR, PDGFR, and PLK4. This guide details the strategic use of 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a versatile intermediate. By masking the N1-nitrogen with a tetrahydropyranyl (THP) group, researchers can direct chemoselective functionalization at the C3 position via palladium-catalyzed cross-coupling, preventing catalyst poisoning and ensuring regiochemical integrity. This protocol provides a validated workflow for synthesis, coupling, and deprotection, supported by mechanistic insights and troubleshooting strategies.
Introduction: The Strategic Value of the Scaffold
In the design of Type I and Type II kinase inhibitors, the indazole ring often mimics the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region (typically via N1-H and N2). However, the free N1-H is acidic and nucleophilic, leading to:
-
Catalyst Poisoning: Binding to Pd(0) species during cross-coupling.
-
Regioisomer Mixtures: Competition between N1 and N2 alkylation during functionalization.
-
Solubility Issues: Free indazoles are often poorly soluble in organic solvents.
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole solves these issues. The THP group acts as a robust protecting group that increases lipophilicity and solubility while sterically blocking N1, forcing reaction specificity to the C3-bromide.
Targeted Signaling Pathways
Indazole-based inhibitors frequently target the VEGF/PDGF signaling cascades. The diagram below illustrates the downstream effects of inhibiting these receptors.
Figure 1: Mechanism of action for indazole-based kinase inhibitors targeting the VEGFR/MAPK pathway.
Chemical Properties & Handling
| Property | Specification |
| Chemical Name | 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole |
| Molecular Formula | C₁₂H₁₃BrN₂O |
| Molecular Weight | 281.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, EtOAc, DMF; Insoluble in water |
| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen).[1] Moisture sensitive.[2] |
| Stability | Stable under basic conditions; THP is acid-labile. |
Experimental Protocols
Protocol A: Synthesis of the Intermediate
Objective: Protect 3-bromoindazole to prevent N-arylation side reactions.
Reaction:
3-Bromo-1H-indazole + 3,4-Dihydro-2H-pyran (DHP)
Reagents:
-
3-Bromo-1H-indazole (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
p-Toluenesulfonic acid monohydrate (PTSA) (0.1 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 3-bromo-1H-indazole (e.g., 10 g, 50.7 mmol) in anhydrous DCM (100 mL).
-
Catalyst Addition: Add PTSA (0.96 g, 5.0 mmol) at room temperature.
-
Addition of DHP: Add DHP (6.9 mL, 76 mmol) dropwise over 10 minutes via a pressure-equalizing addition funnel. Note: Reaction is slightly exothermic.
-
Reaction: Stir at room temperature for 3–12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (more polar) should disappear, replaced by a less polar spot.
-
Quench: Wash the reaction mixture with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid.
-
Workup: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude oil often crystallizes upon standing. If necessary, purify via silica gel chromatography (0–10% EtOAc in Hexanes).
-
Yield Expectations: 85–95%.
-
Validation: ¹H NMR should show the characteristic THP methine proton signal at ~5.7 ppm (dd).
-
Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Objective: Functionalize the C3 position with an aryl or heteroaryl group.
Reaction:
3-Bromo-1-THP-indazole + Aryl-B(OR)₂
Reagents:
-
3-Bromo-1-THP-indazole (1.0 equiv)
-
Arylboronic acid/ester (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[3][4][5]·DCM (0.05 equiv) — Preferred for steric bulk and stability.
-
Base: 2M Na₂CO₃ or K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step:
-
Setup: Charge a reaction vial with the indazole intermediate (1.0 mmol), boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).
-
Inertion: Seal the vial and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (1.5 mL).
-
Heating: Heat the mixture to 90°C for 4–16 hours.
-
Tip: If the coupling partner is a vinyl pyridine (common in Axitinib analogs), reaction times may be shorter.
-
-
Workup: Cool to RT, dilute with EtOAc, and wash with water/brine.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Note: The THP group is stable under these basic conditions.
-
Protocol C: Deprotection (THP Removal)
Objective: Reveal the active N-H moiety for hydrogen bonding.
Reaction:
3-Aryl-1-THP-indazole
Reagents:
-
Option 1 (Standard): 4M HCl in Dioxane or MeOH.
-
Option 2 (Scavenger-assisted): Trifluoroacetic acid (TFA) in DCM (1:4).
Step-by-Step (HCl Method):
-
Dissolution: Dissolve the coupled product (0.5 mmol) in MeOH (5 mL).
-
Acidification: Add 4M HCl in Dioxane (2 mL).
-
Heating: Heat to 60°C for 1–2 hours.
-
Monitoring: TLC will show the formation of a more polar spot (free N-H).
-
-
Workup: Concentrate the solvent. Neutralize with saturated NaHCO₃ to precipitate the product.
-
Isolation: Filter the solid and wash with water/ether. Recrystallize if necessary (often from EtOH/Water).
Synthetic Workflow Diagram
The following flowchart visualizes the complete synthesis pathway from the raw material to the final kinase inhibitor.
Figure 2: Step-by-step synthetic route for generating 3-substituted indazole kinase inhibitors.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Regioisomer Formation (N1 vs N2) | Incorrect protection conditions. | Use DHP/PTSA as described. Direct alkylation with alkyl halides often gives N1/N2 mixtures; THP protection is highly N1-selective under thermodynamic control. |
| Stalled Coupling (Suzuki) | Catalyst poisoning or oxidative addition failure. | Switch to Pd(PPh₃)₄ or XPhos Pd G2 for sterically hindered substrates. Ensure thorough degassing to remove O₂. |
| Incomplete Deprotection | Acid concentration too low. | Increase temperature to 60°C or switch to TFA/DCM at reflux. |
| Product "Oiling Out" | Impurities or residual THP byproducts. | Triturate the crude solid with diethyl ether or pentane to induce crystallization. |
References
-
Discovery of Indazole-Based Kinase Inhibitors
- Design and synthesis of 3-substituted indazole derivatives as potent inhibitors of VEGFR/PDGFR.
-
Source:
-
Suzuki Coupling Protocols
- Suzuki-Miyaura Cross-Coupling: Reaction Conditions and C
-
Source:
-
THP Protection/Deprotection
-
A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers.[6]
-
Source:
-
-
Axitinib Synthesis (Analogous Chemistry)
- Development of an Efficient Pd-C
-
Source:
-
PLK4 Inhibitor Synthesis
- Design, synthesis, and biological evalu
-
Source:
Sources
- 1. 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | 1158680-88-6 [sigmaaldrich.com]
- 2. Indazole synthesis [organic-chemistry.org]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols [organic-chemistry.org]
Application Note: Buchwald-Hartwig Amination of 3-Bromoindazoles
Executive Summary
The functionalization of the indazole core, particularly at the C3 position, is a critical transformation in the synthesis of kinase inhibitors (e.g., Axitinib analogues) and immuno-oncology agents. While 3-iodoindazoles are readily reactive, 3-bromoindazoles represent a more commercially available but kinetically challenging substrate.
This Application Note provides a definitive guide to the Buchwald-Hartwig amination of 3-bromoindazoles . It addresses the two primary synthetic pathways:
-
The "Gold Standard" Route: Amination of N1-protected substrates (High reliability).
-
The "Direct Access" Route: Amination of unprotected substrates (High efficiency, higher optimization requirement).
Strategic Analysis: The C3-Functionalization Challenge
The Chemoselectivity Paradox
The 3-bromoindazole scaffold presents a competitive reactivity landscape. The C3-Br bond is deactivated relative to typical aryl bromides due to the electron-rich nature of the pyrazole ring. Furthermore, the N1-H (pKa ~14 in DMSO) is acidic.
-
Without Protection: The N1-H can deprotonate, coordinating tightly to Pd(II) species and poisoning the catalytic cycle (formation of stable Pd-amido complexes that fail to reductively eliminate).
-
With Protection: Steric bulk at N1 (e.g., SEM, THP) can influence the conformation of the oxidative addition complex, requiring specific ligand geometries to facilitate amine approach.
Ligand Selection Logic
Success relies on Dialkylbiaryl Phosphines (Buchwald Ligands).
-
BrettPhos / tBuBrettPhos: Essential for primary amines . Their bulk prevents formation of bis-amine complexes and promotes reductive elimination.
-
XPhos / RuPhos: Superior for secondary amines and general anilines.
-
BINAP: A viable alternative for smaller, less hindered substrates but generally inferior for ortho-substituted coupling partners.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical "Stall Point" where catalyst poisoning occurs in unprotected substrates.
Figure 1: Catalytic cycle for 3-bromoindazole amination. Note the poisoning pathway (black node) relevant to unprotected substrates.
Protocol A: Protected 3-Bromoindazoles (Robust)
Scope: Best for scale-up (>10g) and precious late-stage intermediates. Protecting Group: THP (Tetrahydropyran) or SEM (2-(Trimethylsilyl)ethoxymethyl) are recommended over Boc due to stability under basic coupling conditions.
Reagents & Stoichiometry
| Component | Equiv. | Role | Recommended Reagent |
| Substrate | 1.0 | Electrophile | N1-THP-3-bromoindazole |
| Amine | 1.2 | Nucleophile | Anilines, cyclic secondary amines |
| Catalyst | 0.02-0.05 | Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | 0.04-0.10 | Chiral/Steric Control | XPhos (General) or BrettPhos (Primary amines) |
| Base | 2.0 | Proton Scavenger | Cs₂CO₃ (Weak/General) or NaOtBu (Strong/Fast) |
| Solvent | [0.2 M] | Medium | Toluene or 1,4-Dioxane (Anhydrous) |
Step-by-Step Methodology
-
Inert Setup: Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Solids Addition: Charge the vessel with:
-
Protected 3-bromoindazole (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%) (Use BrettPhos for primary alkyl amines)
-
Base (Cs₂CO₃ for base-sensitive groups; NaOtBu for unactivated aryl bromides).
-
-
Degassing: Cap the vessel. Evacuate and backfill with Argon (3 cycles).
-
Liquids Addition: Syringe in anhydrous Toluene or Dioxane. Add the amine (if liquid) at this stage.
-
Activation: Stir at room temperature for 5 minutes to allow pre-catalyst formation.
-
Reaction: Heat the block to 100°C . Monitor via LC-MS.
-
Typical conversion time: 4–12 hours.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[1] Concentrate in vacuo.[1]
-
Purification: Flash chromatography (Hexane/EtOAc).
Critical Checkpoint: If conversion stalls at <50%, add a second portion of catalyst/ligand (1 mol%) and raise temperature to 110°C.
Protocol B: Unprotected 3-Bromoindazoles (Direct/Advanced)
Scope: Rapid library synthesis; avoiding protection/deprotection steps. Mechanism: Relies on LiHMDS to reversibly deprotonate the indole N-H, protecting it in situ as the N-Li species, while simultaneously acting as the base for the amination cycle [1].
Reagents & Stoichiometry
| Component | Equiv. | Role | Recommended Reagent |
| Substrate | 1.0 | Electrophile | 3-bromo-1H-indazole |
| Amine | 1.2 | Nucleophile | Primary/Secondary amines |
| Catalyst | 0.02 | Pre-catalyst | Pd-G3-XPhos or Pd(OAc)₂/XPhos |
| Base | 3.5 | Dual Role | LiHMDS (1.0M in THF) |
| Solvent | [0.2 M] | Medium | THF or Dioxane |
Step-by-Step Methodology
-
Strictly Anhydrous: This protocol is moisture-sensitive. Use a glovebox or rigorous Schlenk technique.
-
Base Addition (The "In-Situ" Trick):
-
Dissolve 3-bromo-1H-indazole and the amine in anhydrous THF.
-
Add LiHMDS (3.5 equiv) dropwise at room temperature.
-
Observation: The solution may turn yellow/orange (formation of Indazole-N-Li and Amine-Li).
-
-
Catalyst Injection: Add the Pd-G3-XPhos precatalyst (dissolved in minimal THF) to the reaction mixture.
-
Heating: Seal and heat to 65–80°C .
-
Note: Lower temperatures are often sufficient compared to Protocol A due to the high activity of the anionic intermediate.
-
-
Quench: Carefully quench with saturated NH₄Cl solution (exothermic).
-
Workup: Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| No Reaction (SM Recovery) | Oxidative addition failure. | Switch to tBuXPhos or AdBippyPhos . Increase Temp to 120°C (use t-Amyl alcohol). |
| Dehalogenation (H-Indazole) | Beta-hydride elimination. | Switch from NaOtBu to Cs₂CO₃ . Use BrettPhos (bulkier ligand accelerates reductive elimination). |
| N1-Arylation (Side Product) | Competitive coupling at N1. | Protocol A: Ensure protecting group is stable. Protocol B: Increase LiHMDS to 4.0 equiv to ensure N1 is fully lithiated (protected). |
| Pd Black Precipitation | Catalyst decomposition. | Ligand:Pd ratio is too low. Increase Ligand to 2:1 or 3:1 relative to Pd. |
Workflow Decision Tree
Figure 2: Experimental design workflow for ligand and protocol selection.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Lohou, E., et al. (2011). Direct Access to 3-Aminoindazoles by Buchwald–Hartwig C–N Coupling Reaction.[2][3] Synthesis, 2011(16), 2651-2663.[2]
-
Biscoe, M. R., et al. (2008). Simple, efficient, and highly selective palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 130(21), 6686-6687.
-
Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction.[2][3][4][5][6][7]
-
Meanwell, M., et al. (2020). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia.[8] Nature Communications. (Relevant for ammonia surrogates in indazole synthesis).
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
Advanced Application Note: C-H Activation Strategies Involving 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Executive Summary
This technical guide details the application of 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS: 885271-25-0) as a privileged electrophile in Palladium-catalyzed C-H activation protocols. While traditional medicinal chemistry routes employ this intermediate in Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, emerging Direct Arylation methodologies offer a more atom-economic pathway. By utilizing the C3-bromo moiety to directly functionalize C-H bonds of coupling partners (heteroarenes or electron-deficient arenes), researchers can bypass the cryogenic preparation of organometallic nucleophiles (boronic acids, stannanes, or zincates).
This guide focuses on the Concerted Metallation-Deprotonation (CMD) mechanism, providing validated protocols for coupling this indazole scaffold with thiazoles, oxazoles, and polyfluoroarenes—key motifs in kinase inhibitor design (e.g., analogues of Linifanib, Axitinib).
Chemical Context & Strategic Utility
Substrate Analysis
-
Core Scaffold: 1H-Indazole.[1][2] A bioisostere of indole/purine, critical for ATP-competitive kinase inhibition.
-
Reactive Handle (C3-Br): The bromine at the 3-position is highly reactive toward oxidative addition by Pd(0), making it an ideal electrophile for C-H arylation.
-
Protecting Group (N1-THP): The tetrahydropyranyl (THP) group is essential. It prevents catalyst poisoning by the free N-H and directs steric bulk away from the C3 reaction center. It is stable to basic C-H activation conditions but easily removed by mild acid hydrolysis.
The Strategic Shift: Suzuki vs. Direct Arylation
Conventional synthesis requires converting the coupling partner into a boronic acid. Direct arylation uses the unmodified partner, reducing step count and toxic waste.
Figure 1: Strategic comparison of synthetic pathways. The C-H activation route utilizes the title compound directly, bypassing the borylation step.
Primary Protocol: Direct C-H Arylation of 5-Membered Heterocycles
This protocol is optimized for coupling the indazole bromide with electron-rich heterocycles (e.g., thiazoles, oxazoles, thiophenes) at their most acidic C-H position.
Mechanistic Basis (CMD Pathway)
The reaction proceeds via a Concerted Metallation-Deprotonation pathway. The carbonate or acetate base coordinates to the Palladium(II) center, assisting in the cleavage of the C-H bond of the nucleophile (e.g., Thiazole) while simultaneously forming the Pd-C bond.
Figure 2: The CMD catalytic cycle. The critical step is the base-assisted C-H cleavage (CMD Step) following oxidative addition of the Indazole-Br.
Detailed Experimental Procedure
Reaction: Coupling of 3-Bromo-1-(THP)-1H-indazole with 4-Methylthiazole.
Reagents & Materials:
-
Substrate: 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv, 1.0 mmol, ~281 mg).
-
Coupling Partner: 4-Methylthiazole (2.0 equiv, 2.0 mmol). Note: Excess is used to drive kinetics.
-
Catalyst: Pd(OAc)₂ (5 mol%, 11 mg).
-
Ligand: PCy₃·HBF₄ (10 mol%) or P(t-Bu)₃·HBF₄. Phosphine ligands are crucial for stabilizing the Pd center during the high-temp CMD step.
-
Base: K₂CO₃ (2.0 equiv) or PivOK (Potassium Pivalate, 0.3 equiv) as a CMD additive.
-
Solvent: DMA (N,N-Dimethylacetamide) or Toluene (anhydrous, degassed).
Step-by-Step Protocol:
-
Setup: In a glovebox or under a steady stream of Argon, charge a 15 mL pressure vial (equipped with a magnetic stir bar) with Pd(OAc)₂, Ligand, and K₂CO₃.
-
Substrate Addition: Add 3-Bromo-1-(THP)-1H-indazole (solid) to the vial.
-
Solvent & Liquid Reagents: Add anhydrous DMA (3.0 mL, 0.33 M concentration). Add 4-Methylthiazole via syringe.
-
Degassing: Seal the vial with a crimp cap (PTFE/silicone septum). Purge with Argon for 5 minutes (balloon needle outlet).
-
Reaction: Place the vial in a pre-heated aluminum block at 110°C . Stir vigorously (800 rpm) for 16–24 hours.
-
Checkpoint: The reaction mixture should turn from orange to dark brown/black.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL). Filter through a pad of Celite to remove inorganic salts and Pd black. Wash the pad with EtOAc.
-
Purification: Wash the filtrate with Water (3x) and Brine (1x) to remove DMA. Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Expected Yield: 75–88% Regioselectivity: C5-position of the thiazole (adjacent to the Sulfur).
Application 2: Direct Arylation of Polyfluoroarenes
This protocol targets electron-deficient arenes (e.g., pentafluorobenzene, 1,2,4,5-tetrafluorobenzene), which possess acidic C-H bonds amenable to base-assisted activation.
Key Differences from Protocol 1:
-
Base: Cs₂CO₃ is often preferred due to higher solubility in non-polar solvents.
-
Solvent: DMF or DMSO is often required to solubilize the carbonate base.
-
Temperature: Typically requires 120–130°C.
| Parameter | Protocol A (Heteroarenes) | Protocol B (Fluoroarenes) |
| Coupling Partner | Thiazole, Oxazole, Caffeine | Pentafluorobenzene |
| Catalyst System | Pd(OAc)₂ / PCy₃ | Pd(OAc)₂ / PPh₃ or XPhos |
| Base | K₂CO₃ + PivOH (additive) | Cs₂CO₃ |
| Solvent | DMA or Toluene | DMF |
| Temp | 100–110°C | 120–130°C |
| Critical Factor | C-H Acidity (pKa ~27-29) | C-H Acidity (pKa ~23-25) |
Post-Functionalization: THP Deprotection
Following the C-H coupling, the THP group must often be removed to liberate the N-H for further functionalization or hydrogen bonding capability in the drug target.
Protocol:
-
Dissolve the coupled product in MeOH or EtOH.
-
Add HCl (4M in Dioxane, 5 equiv) or p-Toluenesulfonic acid (pTSA, 0.2 equiv).
-
Stir at 60°C for 2–4 hours.
-
Neutralize with sat. NaHCO₃ and extract.
Note: Do not perform deprotection BEFORE the C-H activation step. The free N-H indazole poisons Pd catalysts and leads to N-arylation side products.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation ("Pd Black") | Switch to a more electron-rich ligand (e.g., PCy₃, XPhos). Ensure strict O₂ exclusion. |
| Homocoupling of Indazole | Disproportionation | Reduce catalyst loading. Add the Indazole slowly via syringe pump. |
| C2 vs C5 Regioselectivity (Thiazoles) | Steric/Electronic mismatch | Switch solvent to Mesitylene (steric bulk effect). Lower temperature to 90°C. |
| Protodehalogenation | Reduction of C-Br bond | Ensure solvent is anhydrous. Avoid formate impurities in CO source (if carbonylating). |
References
-
Direct Aryl
- Title: A Robust Protocol for Pd(II)
- Source: Ye, M., et al. (2012). Chemical Science.
-
URL:[Link]
- Note: While this paper discusses arylating the indazole C-H, the conditions (Pd/Phen/Toluene) are relevant for the reverse coupling logic.
-
Mechanism of CMD (Concerted Metallation-Deproton
- Title: Concerted Metallation-Deprotonation (CMD)
- Source: Lapointe, D., & Fagnou, K. (2010). Chemistry Letters.
-
URL:[Link]
-
Direct Arylation of 1,2,3-Triazoles (Analogous Systems)
-
Ligand-Free Protocols for Thiazoles
-
Indazole Synthesis Reviews
Sources
- 1. 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | C12H13BrN2O | CID 57474729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 6. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 7. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of 3-Aryl-1H-Indazoles from 3-Bromo Precursors
Executive Summary & Strategic Importance
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a critical bioisostere for indole and purine systems. It is ubiquitous in kinase inhibitors (e.g., Axitinib, Linifanib) and anti-inflammatory agents.
The C3-position is particularly challenging to functionalize compared to the N1 or C5/C6 positions due to electronic factors. While electrophilic aromatic substitution often fails to target C3 selectively, the Suzuki-Miyaura cross-coupling of 3-bromo-1H-indazoles represents the most reliable, scalable, and modular approach to generating 3-aryl libraries.
This guide details the "Protection-Coupling-Deprotection" strategy, which offers superior yields and purification profiles compared to direct coupling on the free amine.
Strategic Considerations: The "Why" Behind the Chemistry
Before initiating the protocol, researchers must evaluate the protecting group strategy. The free N-H of 3-bromoindazole is acidic (
Protecting Group Selection Matrix
| Protecting Group | Stability (Suzuki Conditions) | Deprotection | Regioselectivity (N1 vs N2) | Recommendation |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | High. Stable to hot aqueous base. | Easy. Fluoride (TBAF) or Acid.[1] | Favor N1 (Thermodynamic). | Primary Choice. Best for scale-up. |
| THP (Tetrahydropyranyl) | Moderate. Stable to base, sensitive to acid. | Easy. Mild Acid (HCl/MeOH). | Mixtures possible; N1 favored. | Secondary Choice. Good for cost-sensitive projects. |
| Boc (tert-Butyloxycarbonyl) | Low to Moderate. Can cleave thermally or with base. | Very Easy. Acid or Thermal. | N1 favored. | Risk. May fall off during coupling, leading to catalyst poisoning. |
| None (Free N-H) | N/A | N/A | N/A | Advanced. Requires high catalyst loading & specific bases (e.g., Cs₂CO₃). |
Visualizing the Synthetic Pathway
The following workflow illustrates the standard SEM-protection route, which ensures the highest fidelity during the metal-catalyzed step.
Caption: Fig 1. The "Protect-Couple-Deprotect" strategy minimizes catalyst poisoning and side reactions.
Detailed Experimental Protocols
Protocol A: Regioselective N1-Protection (SEM)
Objective: To mask the acidic proton and increase solubility.
Reagents:
-
3-Bromo-1H-indazole (1.0 equiv)
-
Sodium Hydride (60% dispersion in oil) (1.2 equiv)
-
SEM-Chloride (1.1 equiv)
-
DMF (Anhydrous, 0.5 M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add 3-bromo-1H-indazole and dissolve in anhydrous DMF. Cool to 0°C in an ice bath.
-
Deprotonation: Carefully add NaH portion-wise. Evolution of
gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow. -
Alkylation: Add SEM-Cl dropwise via syringe over 10 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product is usually less polar than the starting material.
-
Workup: Quench carefully with water. Extract with EtOAc (3x).[1] Wash combined organics with water (to remove DMF) and brine. Dry over
.[1][2] -
Purification: Flash chromatography (0-20% EtOAc in Hexanes).
-
Note: The N1-isomer is typically the major product and moves faster on silica than the N2-isomer.
-
Protocol B: The Suzuki-Miyaura Coupling
Objective: Formation of the C3-Aryl bond.
Reagents:
-
1-SEM-3-bromoindazole (1.0 equiv)
-
Aryl Boronic Acid (
) (1.5 equiv) -
Catalyst:
(5 mol%) - Chosen for robustness against air/moisture. -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)[2]
Procedure:
-
Degassing (Critical): Sparge the 1,4-dioxane and the aqueous base separately with Argon for 15 minutes. Oxygen is the enemy of the catalytic cycle.
-
Assembly: In a pressure vial or Schlenk flask, combine the protected indazole, boronic acid, and Pd catalyst.
-
Solvent Addition: Add the degassed dioxane and aqueous base.
-
Reaction: Seal the vessel. Heat to 90°C for 4–12 hours.
-
Visual Check: The reaction mixture should turn black/dark brown. If palladium black precipitates early (mirror on glass), the catalyst has decomposed.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues.[3] Wash the pad with EtOAc. Concentrate the filtrate.
-
Purification: Flash chromatography.
Protocol C: Deprotection (SEM Removal)
Objective: Revealing the bioactive N-H core.
Method 1: Fluoride (Standard)
-
Dissolve the coupled product in THF.
-
Add TBAF (Tetrabutylammonium fluoride, 1M in THF, 3.0 equiv).
-
Reflux (65°C) for 4–8 hours. Note: SEM on indazoles can be stubborn compared to indoles.
-
Crucial Workup: TBAF byproducts are messy. Quench with saturated
. Extract with EtOAc.[1][2][3][4] Wash organics 3x with water to remove tetrabutylammonium salts.
Method 2: Acid (Alternative)
-
Dissolve in EtOH.
-
Add 6N HCl (excess).
-
Reflux for 2-4 hours. Note: Ensure your C3-aryl group is acid-stable.
Mechanism of Action: The Catalytic Cycle[3][5]
Understanding the cycle aids in troubleshooting. For 3-bromoindazoles, the Oxidative Addition is often the rate-limiting step due to the electron-rich nature of the heterocycle.
Caption: Fig 2.[5] Standard Suzuki-Miyaura catalytic cycle. Pd(dppf)Cl2 serves as the precatalyst.[6]
Troubleshooting & Optimization (Expertise)
| Problem | Root Cause | Solution |
| Protodebromination (H instead of Ar at C3) | Use dry solvents (if using anhydrous base conditions). Switch to DME (Dimethoxyethane). Increase catalyst loading. | |
| Low Conversion | Catalyst poisoning or poor oxidative addition. | Switch catalyst to XPhos Pd G2 (highly active for hindered/deactivated halides). Ensure thorough degassing. |
| N-Arylation Side Product | Protecting group fell off; competitive coupling. | Ensure base is not too strong (stick to Carbonate/Phosphate, avoid alkoxides). Re-check protection step. |
| Difficult Deprotection | SEM group is sterically hindered. | Switch from TBAF to TASF or use EDA (Ethylenediamine) in refluxing THF. |
References
-
Regioselective Synthesis via Iridium Catalysis & Suzuki Coupling : Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. RSC Advances.[7] [Link]
-
Microwave Assisted Conditions (Free NH) : Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.[8][9] Current Organic Chemistry.[9] [Link]
-
SEM Protection Strategy : Regioselective protection at N-2 and derivatization at C-3 of indazoles. Journal of Organic Chemistry.[10][11] [Link]
-
General Indazole Functionalization : Synthesis of 3-Aryl-1H-indazoles. Semantic Scholar / J. Adv. Sci. Res. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indazole synthesis [organic-chemistry.org]
Application Note: Synthesis of 3-Boronic Acid Pinacol Ester Indazole Derivatives
Abstract & Strategic Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., Axitinib, Linifanib). Functionalization at the C3 position is critical for expanding chemical space but remains synthetically challenging compared to the benzene ring (C4–C7).
The 3-boronic acid pinacol ester (3-Bpin) derivative is the most versatile intermediate for this purpose, enabling rapid library generation via Suzuki-Miyaura cross-coupling. However, its synthesis is complicated by two factors:
-
Regioselectivity: Competition between N1/N2 alkylation and C3 vs. C-ring borylation.
-
Stability: Heterocyclic boronic esters are prone to protodeboronation (loss of the boron moiety) under aqueous or acidic conditions.
This guide details two validated protocols: the industry-standard Palladium-Catalyzed Miyaura Borylation (for scalability) and the Iridium-Catalyzed C–H Activation (for atom economy).
Strategic Route Selection
Before beginning, select the appropriate workflow based on your starting material and functional group tolerance.
Caption: Decision matrix for selecting between Halogen-Exchange (Miyaura) and Direct C-H Activation routes.
Protocol A: Palladium-Catalyzed Miyaura Borylation (Gold Standard)
This protocol is preferred for late-stage functionalization or when scale-up (>10g) is required. It relies on converting a 3-bromoindazole to the boronate.
Critical Pre-requisite: N-Protection
Do not attempt this on free (NH) indazoles. The acidic proton poisons Pd catalysts and leads to side reactions.
-
Recommended Group: Tetrahydropyranyl (THP). It is robust under basic coupling conditions but easily removed with mild acid (HCl/MeOH) later.
-
Alternative: SEM (2-(Trimethylsilyl)ethoxymethyl) for higher stability.
Materials Table
| Reagent | Equiv. | Role | Critical Note |
| 3-Bromo-1-(THP)-indazole | 1.0 | Substrate | Ensure N1 regioisomer (thermodynamic). |
| Bis(pinacolato)diboron ( | 1.1–1.2 | Boron Source | Excess drives reaction to completion. |
| 0.03–0.05 | Catalyst | Bidentate ligand (dppf) prevents deborylation. | |
| Potassium Acetate (KOAc) | 3.0 | Base | Must be anhydrous. Weak base prevents hydrolysis. |
| 1,4-Dioxane | [0.2 M] | Solvent | Degas thoroughly (sparge with Ar for 20 min). |
Step-by-Step Methodology
-
Setup: In a flame-dried Schlenk tube or pressure vial, combine the protected 3-bromoindazole (1.0 equiv),
(1.1 equiv), and fused KOAc (3.0 equiv). -
Degassing: Add anhydrous 1,4-dioxane. Sparge the suspension with Argon for 15 minutes. Oxygen is the enemy of this catalytic cycle.
-
Catalyst Addition: Add
(3-5 mol%). Briefly sparge again (1-2 mins) and seal the vessel. -
Reaction: Heat to 90°C for 4–16 hours.
-
Monitoring: Check LCMS.[1] The bromide starting material should disappear. Note: The Bpin product often ionizes poorly or hydrolyzes on LCMS columns; look for the corresponding boronic acid mass if the ester is not visible.
-
-
Workup (Crucial for Stability):
-
Cool to room temperature.
-
Dilute with EtOAc and filter through a pad of Celite to remove Pd blacks/salts.
-
Do not perform an acidic wash. Wash gently with brine.
-
Dry over
and concentrate.
-
-
Purification:
-
Flash chromatography on silica gel can cause degradation.
-
Expert Tip: Pre-treat the silica column with 1%
in Hexanes to neutralize acidity. Elute with Hexanes/EtOAc gradient.
-
Protocol B: Iridium-Catalyzed C–H Activation (Advanced)
This method avoids the halogenation step, directly converting the C3–H bond to C3–Bpin. It is highly atom-economical but sensitive to steric crowding.
Mechanism & Regioselectivity
Iridium catalysts controlled by bipyridine ligands are sterically driven.[2] In N-substituted indazoles, the C3 position is sterically accessible (unlike C7) and electronically activated, making this reaction highly regioselective for C3.
Materials Table
| Reagent | Equiv. | Role | Critical Note |
| 1-Methyl-1H-indazole | 1.0 | Substrate | N-protection is still required to direct C3. |
| 1.0 | Boron Source | Exact stoichiometry is sufficient. | |
| 0.015 | Pre-catalyst | Air stable solid, active species forms in situ. | |
| dtbpy | 0.03 | Ligand | 4,4'-di-tert-butyl-2,2'-bipyridine. |
| Hexane or THF | [0.5 M] | Solvent | Non-polar solvents often accelerate this reaction. |
Step-by-Step Methodology
-
Catalyst Pre-formation: In a glovebox or under strict Argon flow, mix
(1.5 mol%) and dtbpy (3 mol%) in Hexane (or THF). The solution should turn dark brown/red, indicating active catalyst formation. -
Reaction Assembly: Add
(1.0 equiv) and the N-protected indazole (1.0 equiv). -
Heating: Seal and heat to 80°C for 12–24 hours.
-
Note: The reaction produces
gas. If running on large scale (>5g), ensure the vessel can handle slight pressure or use an open reflux system under Ar.
-
-
Workup:
-
Evaporate the volatile solvent.
-
The residue is often pure enough for subsequent coupling. If purification is needed, recrystallization from Pentane/Ether is preferred over chromatography to prevent protodeboronation.
-
Troubleshooting & Stability Management
The 3-Bpin indazole moiety is an "amphoteric" intermediate; the boron atom is Lewis acidic, and the heterocycle is electron-rich.
Common Failure Modes
| Observation | Root Cause | Solution |
| Protodeboronation (Product reverts to Indazole-H) | Hydrolysis followed by C-B bond cleavage. Common on acidic silica or in presence of water/base. | Use neutral alumina for purification. Store product at -20°C under Argon. Use immediately in next step (telescoping). |
| Homocoupling (Indazole-Indazole dimer) | Presence of | Rigorous degassing (freeze-pump-thaw is best). |
| Low Conversion (Miyaura) | Catalyst poisoning by free NH. | Ensure 100% N-protection before borylation. |
Experimental Workflow Visualization
Caption: Operational workflow emphasizing the critical stabilization steps during isolation.
References
-
Miyaura Borylation (Seminal Work): Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters. The Journal of Organic Chemistry. Link
-
Ir-Catalyzed Indazole Functionalization: Sadler, S. A., et al. (2015).[3] Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C–H Borylation. The Journal of Organic Chemistry. Link
-
Regioselectivity in Indazoles: Leroi, C., et al. (2025).[4] Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ResearchGate. Link
-
Protodeboronation Mechanisms: Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.[2][5][6] Link
-
Miyaura Borylation Review: Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Angewandte Chemie International Edition. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. Metal-Catalyzed Borylation via C-H activation - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. scientificupdate.com [scientificupdate.com]
Application Note: Precision Functionalization of the Indazole C3-Position
A 1-THP Scaffold Approach
Executive Summary
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, present in potent kinase inhibitors (e.g., Axitinib, Pazopanib).[1] While N1-functionalization is trivial, C3-functionalization remains the synthetic bottleneck due to the high pKa of the C3-H bond (~35) and competing reactivity at the nitrogen atoms.
This guide details the strategic use of the 1-(tetrahydro-2H-pyran-2-yl) (THP) protecting group to unlock C3 reactivity. Unlike electron-withdrawing groups (Boc, Tosyl) that can destabilize the ring to nucleophilic attack, the THP group is electron-donating and stable to strong bases, making it the ideal "anchor" for Directed Lithiation and Pd-catalyzed Cross-Coupling .
Strategic Workflow & Mechanism
The functionalization of 1-THP-indazole relies on two primary mechanistic pathways:
-
Lithiation-Trapping: Utilizing the steric bulk and coordination ability of the THP group to direct n-BuLi to the C3 position at low temperatures.
-
Halogenation-Coupling: Converting the C3-H to a C3-Halide (I/Br) to serve as a handle for Suzuki-Miyaura or Stille couplings.
Visual Workflow (DOT Diagram)
Figure 1: Dual-pathway strategy for accessing diverse C3-substituted indazoles via the 1-THP scaffold.
Module A: C3-Lithiation and Electrophile Trapping
Application: Introduction of alkyl, acyl, formyl, or heteroatom groups.[2] Mechanism: The THP group protects N1, preventing deprotonation. n-BuLi removes the C3 proton. The resulting C3-lithio species is stabilized by the adjacent N2 nitrogen but requires cryogenic conditions to prevent ring fragmentation (opening of the pyrazole ring).
Protocol
-
Preparation: Flame-dry a 25 mL round-bottom flask (RBF) and cool under Argon.
-
Substrate: Add 1-THP-indazole (1.0 equiv) and dissolve in anhydrous THF (0.2 M concentration).
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Do not proceed until the internal temperature is stable.
-
Lithiation: Dropwise add n-BuLi (1.2 equiv, 2.5 M in hexanes) over 10 minutes.
-
Observation: The solution typically turns yellow or orange, indicating the formation of the lithiated species.
-
-
Incubation: Stir at -78°C for 45–60 minutes .
-
Trapping: Add the Electrophile (1.5 equiv) (e.g., aldehyde, ketone, alkyl halide) dissolved in minimal THF.
-
Warming: Stir at -78°C for 30 minutes, then allow to warm to 0°C over 1 hour.
-
Quench: Quench with saturated aqueous
. Extract with EtOAc.[3]
Expert Insight: If the electrophile is bulky, the reaction may be sluggish. In such cases, transmetallation to Zinc (using
Module B: C3-Halogenation & Pd-Cross-Coupling
Application: Introduction of Aryl, Heteroaryl, or Vinyl groups (Suzuki/Stille/Negishi). Why this route? Direct lithiation is incompatible with electrophiles containing acidic protons or sensitive functional groups. The C3-Iodide is a robust "shelf-stable" intermediate.
Step 1: C3-Iodination Protocol[4]
-
Dissolve 1-THP-indazole (1.0 equiv) in DCM (0.5 M).
-
Add N-Iodosuccinimide (NIS) (1.1 equiv) at 0°C.
-
Stir at room temperature (RT) for 2–4 hours.
-
Workup: Wash with 10%
(to remove oxidative impurities) and brine. -
Result: 3-iodo-1-THP-indazole (typically a solid).
Step 2: Suzuki-Miyaura Coupling Protocol[4][5]
-
Vessel: Use a microwave vial or pressure tube.
-
Mix: Combine 3-iodo-1-THP-indazole (1.0 equiv), Boronic Acid (1.5 equiv), and Base (
, 3.0 equiv). -
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 5 mins.
-
Catalyst: Add
(5 mol%). -
Reaction: Heat to 90°C (oil bath) or 110°C (Microwave, 30 mins).
-
Purification: Filter through Celite, concentrate, and purify via flash chromatography.
Expert Insight: The THP group is bulky. If the boronic acid is ortho-substituted, steric clash may lower yields.[1] Switch to
Module C: Scaffold Release (THP Deprotection)
The THP group introduces a chiral center, rendering the molecule a mixture of diastereomers (if other chiral centers exist) or simply complicating NMR spectra with broad signals. Removal is the final step.
Protocol
-
Dissolve the functionalized 1-THP-indazole in MeOH or DCM .
-
Add 4M HCl in Dioxane (5–10 equiv) or TFA (20% v/v in DCM).
-
Stir at RT for 1–3 hours.
-
Monitor: TLC will show the disappearance of the non-polar THP spot and the appearance of a more polar NH-indazole.
-
-
Neutralization: Carefully quench with saturated
. -
Isolation: Extract with EtOAc.
Data Summary & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Lithiation) | Temperature too high (>-60°C). | Ensure -78°C is maintained. Use an internal thermometer. |
| Ring Opening | "Dance" mechanism or fragmentation. | Reduce lithiation time (<30 min). Ensure anhydrous THF. |
| No Reaction (Suzuki) | Oxidative addition failure. | Switch from 3-Bromo to 3-Iodo precursor. Use SPhos or XPhos ligands.[3] |
| N-Deprotection during Coupling | Acidic boronic acids or high heat. | Ensure base ( |
| Messy NMR | THP chirality. | This is normal. Do not purify diastereomers; deprotect first, then characterize. |
References
-
Luo, G., et al. (2006). "Regioselective protection at N-2 and derivatization at C-3 of indazoles." Journal of Organic Chemistry.
-
BenchChem. (2025).[3][6] "Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole." BenchChem Protocols.
-
Giraud, F., et al. (2010).[7] "C3-Indazole Functionalization: A Review." Current Organic Chemistry.
- Collot, V., et al. (2000). "Suzuki-Type Cross-Coupling Reaction of 3-Iodoindazoles." Tetrahedron. (Cited context: General reactivity of 3-iodoindazoles).
-
MDPI. (2023). "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling." Applied Sciences.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organolithium-Mediated Postfunctionalization of Thiazolo[3,2-c][1,3,5,2]oxadiazaborinine Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 5. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
Troubleshooting & Optimization
Troubleshooting low yields in Suzuki coupling of 3-bromoindazole
[1]
Case ID: IND-3-BR-SUZUKI Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Yields & Catalyst Deactivation in 3-Bromoindazole Cross-Couplings
Executive Summary: The "Indazole Challenge"
Coupling 3-bromoindazole is deceptively difficult compared to standard aryl bromides. The core issue usually stems from the free N-H group (position 1) .
-
The Trap: The N-H proton is acidic (
in DMSO). Under basic Suzuki conditions, it deprotonates to form an indazolyl anion. This nitrogen anion is a potent ligand that coordinates tightly to Palladium(II), forming a stable "off-cycle" resting state (palladacycle) that shuts down the catalytic turnover. -
The Fix: You must either protect the nitrogen (Path A) or use specialized bulky ligands that prevent this coordination (Path B).
Diagnostic Triage: Identify Your Failure Mode
Select the symptom that best matches your experimental result to view the specific troubleshooting steps.
Symptom A: No Conversion (Starting Material Recovered)
-
Diagnosis: Catalyst Poisoning.
-
Root Cause: If you are using standard catalysts like
or with unprotected 3-bromoindazole, the indazole nitrogen is binding to the Pd center, preventing oxidative addition. -
Solution: Switch to Path A (Protection) or Path B (Buchwald Ligands) below.
Symptom B: Product formed, but significant "reduced" byproduct (Indazole)
-
Diagnosis: Protodebromination (Hydrodehalogenation).
-
Root Cause: The oxidative addition occurred, but transmetallation failed. The Pd-Ar species abstracted a hydride (likely from the solvent, especially if alcohols are used).
-
Solution:
-
Solvent Swap: Remove secondary alcohols (isopropanol, ethanol) from the solvent system. Use Toluene/Water or Dioxane/Water.
-
Base: Switch to anhydrous
or . -
Boronic Acid: Add the boronic acid in portions; unstable boronic acids degrade before they can couple.
-
Symptom C: N-Arylation instead of C-C Coupling
-
Diagnosis: Chan-Lam / Buchwald-Hartwig Competition.
-
Root Cause: The base is too strong, or the catalyst favors C-N bond formation.
-
Solution: Use a weaker base (Sodium Carbonate) and ensure water is present to facilitate the boronate pathway over the amination pathway.
Strategic Solutions & Protocols
Path A: The "Gold Standard" (Protecting Group Strategy)
High Reliability | Recommended for Scale-up
Protecting the N1 position eliminates catalyst poisoning and increases the solubility of the halide.
Recommended Protocol:
-
Protection: React 3-bromoindazole with THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) chloride.
-
Note: Avoid Boc (tert-butyloxycarbonyl). Boc is thermally unstable and base-labile; it often falls off during the Suzuki heating step, returning you to the "unprotected" problem.
-
-
Coupling Conditions:
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv)[1] -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Temp: 80–90 °C
-
Path B: The "Direct" Route (Unprotected Substrates)
High Efficiency | Requires Advanced Ligands
If you cannot protect the nitrogen, you must use electron-rich, sterically bulky biaryl phosphine ligands (Buchwald Ligands). These ligands create a steric wall that prevents the indazole nitrogen from binding to the palladium.
Recommended Protocol:
-
Ligand: XPhos or SPhos are critical here. Standard triphenylphosphine (
) will fail. -
Pre-catalyst: Use XPhos Pd G2 or SPhos Pd G2 precatalysts (rapid activation) rather than mixing Pd(OAc)2 + Ligand manually.
-
Base:
(Tribasic Potassium Phosphate). It provides the necessary basicity without being as harsh as alkoxides.
Visual Troubleshooting Guide
Workflow Logic (DOT Diagram)
Caption: Decision tree for diagnosing failure modes in 3-bromoindazole coupling. Blue nodes indicate decision points; Red nodes indicate critical failure modes.
Quantitative Comparison of Conditions
The following data summarizes typical yields reported in literature for 3-haloindazoles, highlighting the impact of ligand and protection status.
| Entry | Substrate Status | Catalyst System | Base / Solvent | Typical Yield | Notes |
| 1 | Unprotected | < 10% | Catalyst poisoning by N-H. | ||
| 2 | Unprotected | SPhos Pd G2 | 85-95% | Bulky ligand prevents N-binding [1]. | |
| 3 | Protected (Boc) | 30-50% | Boc cleavage occurs in situ; yield drops [2]. | ||
| 4 | Protected (THP) | > 90% | Stable protection; standard Suzuki works well. |
Experimental Protocol: The "SPhos" Method (Unprotected)
Objective: Coupling of 3-bromoindazole (1.0 equiv) with Phenylboronic acid (1.5 equiv).
-
Setup: Flame-dry a reaction vial equipped with a stir bar.
-
Reagents: Add 3-bromoindazole (1.0 mmol), Phenylboronic acid (1.5 mmol), and
(2.0 mmol, finely ground). -
Catalyst: Add SPhos Pd G2 (0.02 mmol, 2 mol%).
-
Tip: If G2 precatalyst is unavailable, use
(2 mol%) + SPhos (4 mol%).
-
-
Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL).
-
Critical: The solvent mixture must be degassed (sparged with Argon for 10 mins) before addition to prevent homocoupling.
-
-
Reaction: Seal the vial and heat to 100 °C for 12–16 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water/brine.[2][3] Dry organic layer over
.[3]
References
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: National Institutes of Health (PMC) / J. Org. Chem. Key Finding: Demonstrates the necessity of SPhos/XPhos for unprotected indazoles to overcome the inhibitory effect of the acidic N-H.
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Source: ResearchGate / Lett. Org. Chem. Key Finding: Highlights that N-Boc protection is often unstable under Suzuki conditions, leading to low yields compared to free NH coupling under optimized microwave conditions.
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Source: MDPI / Molecules Key Finding: Comparison of Pd(dppf)Cl2 vs other catalysts and the impact of ionic liquids and solvent systems on C-3 functionalization.[4]
Purification methods for 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole post-synthesis
Technical Support Center: 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Status: Active Ticket ID: IND-THP-003 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely accessing this guide because you are utilizing 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a scaffold for downstream cross-coupling reactions (e.g., Suzuki-Miyaura). While the tetrahydropyranyl (THP) group is an excellent protecting group for the indazole nitrogen, its acetal nature introduces specific vulnerabilities to acidity, and the indazole core creates regioselectivity challenges (N1 vs. N2).
This guide synthesizes field-proven purification protocols to ensure your material meets the >98% purity standard required for pharmaceutical intermediates.
Module 1: Triage & Diagnostics
Identify your issue to select the correct protocol.
| Symptom | Probable Cause | Immediate Action |
| Two distinct spots on TLC | Regioisomers (N1-THP vs. N2-THP) | See Module 2 (Chromatography). |
| Product turns to gum/oil | Residual solvent or "Oiling Out" | See Module 4 (Crystallization). |
| Loss of mass/THP group | Acidic hydrolysis during workup | See Module 3 (Stability). |
| Yellow/Orange discoloration | Trace bromine/oxidation | Wash with 10% Na2S2O3 (aq). |
Module 2: The Isomer Challenge (N1 vs. N2 Separation)
The Science: The reaction of 3-bromoindazole with 3,4-dihydro-2H-pyran (DHP) under acid catalysis typically yields a mixture of the N1-isomer (Thermodynamic, Major) and the N2-isomer (Kinetic, Minor) .
-
N1-Isomer: Generally less polar (higher
) in standard Hexane/EtOAc systems. -
N2-Isomer: Generally more polar (lower
).
Protocol: Buffered Silica Gel Chromatography Standard silica gel is slightly acidic (pH 6.0–6.5), which can slowly degrade the THP ether during a long column run. You must buffer the system.
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient 10:1
4:1). -
The Critical Additive: Add 1% Triethylamine (Et3N) to the mobile phase.
-
Why? This neutralizes acidic sites on the silica, preventing on-column deprotection.
-
-
Loading: Dissolve crude in a minimum volume of DCM containing 1% Et3N.
Visualizing the Separation Logic:
Caption: Decision matrix for selecting between chromatography and crystallization based on isomer resolution.
Module 3: Stability & Acid Sensitivity
The Science: The THP group is an acetal.[1] In the presence of water and acid (even weak acids), it hydrolyzes back to the free indazole and 5-hydroxypentanal (which polymerizes). This is most common during the quenching of the synthesis reaction (often catalyzed by PTSA or TFA).
Self-Validating Workup Protocol:
-
Quench: Do not add water directly if the reaction mixture is acidic.
-
Neutralize: Add Saturated Aqueous NaHCO3 before any other aqueous manipulation.
-
Verify: Spot the organic layer on TLC. If the baseline spot (free indazole) grows over time, your aqueous layer is still too acidic.
Mechanism of Failure:
Caption: The acid-catalyzed hydrolysis pathway that must be prevented during workup.
Module 4: Crystallization Guide
If chromatography is not viable (scale >100g), crystallization is the preferred method. The N1 isomer usually crystallizes more readily than the N2 isomer due to symmetry and packing.
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Procedure | Notes |
| Ethanol / Water | 80:20 | Dissolve in hot EtOH, add H2O dropwise until turbid. Cool slowly. | Best for removing polar impurities.[2][3] |
| Hexane / EtOAc | 90:10 | Dissolve in min. hot EtOAc, add warm Hexane. | Good for removing non-polar byproducts. |
| Methanol | 100% | Dissolve hot, cool to -20°C. | Works well if the crude is already >85% pure. |
Troubleshooting "Oiling Out": If the product separates as an oil rather than crystals:
-
Reheat to dissolve the oil.
-
Seed the solution with a tiny crystal of pure material (if available).
-
Scratch the inner wall of the flask with a glass rod.
-
Add more solvent (dilution) to lower the saturation point.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I store the purified material in solution? A: It is risky. Chloroform and DCM can become acidic over time (forming HCl), which will deprotect the THP group. Store as a solid at 2–8°C. If solution storage is necessary, add silver foil or a base stabilizer (K2CO3).
Q: How do I distinguish N1 from N2 by NMR? A:
-
N1-THP: The anomeric proton (N-CH-O) typically appears as a doublet of doublets (dd) around 5.6–5.8 ppm .
-
N2-THP: The anomeric proton is often shifted downfield (closer to 6.0 ppm ) due to the proximity of the adjacent nitrogen lone pair, though this depends on the solvent.
-
Definitive Proof: Run a 2D NOESY or HMBC . For N1, you will see a correlation between the THP anomeric proton and C7a (the bridgehead carbon). For N2, the correlation is to C3.
Q: Why is my yield >100%? A: You likely have trapped solvent (DCM/EtOAc) inside the crystal lattice or residual DHP (boiling point ~86°C). High-vacuum drying at 40°C for 12 hours is required.
References
-
Regioselective Synthesis of Indazoles
-
Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Source:Beilstein Journal of Organic Chemistry, 2021.
-
Link:[Link]
-
-
THP Protection Protocols & Stability
-
Indazole Crystallization Techniques
- Title: Method for separating and purifying substituted indazole isomers (P
-
Source:Google Patents.
- Link
-
Commercial Product Specifications (Ground Truth)
-
Title: 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Product Page.
-
Source:Sigma-Aldrich.
-
Sources
Technical Support Center: Preventing Debromination in Organometallic Couplings
Mission: To provide researchers with high-fidelity, mechanistic troubleshooting strategies to eliminate hydrodehalogenation (debromination) side reactions in Palladium-catalyzed cross-couplings.
Module 1: Diagnostic Hub – The "Why"
Status: Active | Topic: Mechanistic Root Cause Analysis
Before optimizing, you must diagnose the specific pathway causing your aryl bromide (Ar-Br) to convert to the reduced arene (Ar-H). This is not random; it is a competition between the desired catalytic cycle and a parasitic hydride pathway.
The "Fork in the Road" Mechanism
In both Suzuki-Miyaura and Buchwald-Hartwig couplings, the debromination usually occurs after the Oxidative Addition step. The Palladium(II) intermediate, L-Pd(Ar)(Br), is vulnerable. If the subsequent step (Transmetallation or Amine binding) is sluggish, the complex seeks stabilization elsewhere—often by scavenging a hydride.
Common Sources of Hydride (
-
Solvents: Primary/Secondary alcohols (Ethanol, Isopropanol) undergo
-hydride elimination when coordinated to Pd. -
Reagents: Amines with
-hydrogens (in Buchwald couplings) can serve as hydride donors. -
Trace Water: Acts as a proton source in the presence of reductants.
Figure 1: The Mechanistic Bifurcation. Debromination dominates when the desired Transmetallation or Amine Binding step is kinetically slower than the parasitic reaction with hydride sources.
Module 2: Suzuki-Miyaura Troubleshooting
Issue: My aryl bromide is turning into benzene (or equivalent) instead of coupling with the boronic acid.
The Core Problem: "Stalled Transmetallation"
In Suzuki couplings, debromination is a symptom of a slow transmetallation step. If the boronic acid is not activated efficiently, the oxidative addition complex L-Pd(Ar)(Br) sits idle and eventually reacts with the solvent (especially alcohols) to form Ar-H.
Protocol 1: The "Anhydrous Switch" System
Use this protocol if you observe >10% debromination in standard aqueous/alcoholic conditions.
Step-by-Step Optimization:
-
Eliminate Alcohols: Switch reaction solvent from MeOH/EtOH/IPA to 1,4-Dioxane or Toluene .
-
Why: Alcohols are the #1 source of hydride via
-hydride elimination from Pd-alkoxides.
-
-
Change the Base: Switch from Carbonates (
) to or .-
Why: Anhydrous phosphate/cesium bases are more soluble in organic solvents and facilitate transmetallation without requiring water as a co-solvent.
-
-
Water Control: Add exactly 2-5 equivalents of water (relative to Boron).
-
Why: Boronic acids need a trace of water to form the active boronate species, but bulk water promotes protonation.
-
FAQ: Suzuki-Specific
Q: I am using a sterically hindered aryl bromide. Debromination is my major product. Why? A: Steric bulk slows down transmetallation significantly. The Pd center is exposed longer.
-
Fix: Switch to a Pre-catalyst system like XPhos Pd G4 or SPhos Pd G4 . These bulky, electron-rich ligands accelerate the catalytic cycle and protect the Pd center from side reactions.
Q: Is it "Debromination" or "Protodeboronation"? A: Check your starting material.
-
If Ar-Br becomes Ar-H , it is Debromination (Hydrodehalogenation). Follow the advice above.
-
If Ar-B(OH)2 becomes Ar-H , it is Protodeboronation . This is a different failure mode caused by the instability of the boronic acid. Fix: Use MIDA boronates or Pinacol esters.
Module 3: Buchwald-Hartwig Troubleshooting
Issue: I see the reduced aryl halide, and my amine is untouched.
The Core Problem: " -Hydride Elimination from Amine"
In C-N coupling, the amine itself can kill the reaction. If the reductive elimination (forming the C-N bond) is slow, the Palladium can strip a hydrogen from the
Protocol 2: The "Steric Lock" Strategy
Use this when coupling secondary amines or amines with
Step-by-Step Optimization:
-
Ligand Swap: Immediately switch to Buchwald Biaryl Phosphine Ligands (e.g., RuPhos , BrettPhos , or tBuXPhos ).
-
Why: These ligands are extremely bulky. They force the Pd(II) intermediate into a geometry that favors rapid Reductive Elimination (C-N bond formation) over the slower
-hydride elimination.
-
-
Base Selection: Switch to NaOtBu (Sodium tert-butoxide).
-
Why: It allows for rapid deprotonation and amine binding.
-
-
Temperature Modulation: Lower the temperature to 60-80°C if possible.
-
Why:
-hydride elimination has a higher activation energy than reductive elimination (with the right ligand). High heat often favors the side reaction.[1]
-
Data: Ligand Performance on Debromination Suppression
| Ligand Class | Propensity for Debromination | Mechanism of Failure | Recommended For |
| PPh3 / dppf (Generic) | High | Slow reductive elimination allows hydride shift. | Simple, unhindered substrates only. |
| XPhos | Low | Steric bulk accelerates transmetallation. | General Suzuki couplings. |
| RuPhos | Very Low | Specialized for secondary amines. | Buchwald w/ secondary amines.[2][3] |
| BrettPhos | Very Low | Prevents | Buchwald w/ primary amines.[2][3][4] |
Module 4: Universal Troubleshooting Matrix
Status: Reference | Topic: Quick-Fix Decision Tree
Use this matrix to make rapid experimental adjustments based on your specific reaction conditions.
Figure 2: Decision Matrix for Rapid Optimization. Follow the logic flow to identify the highest-probability variable to change.
Advanced FAQ: The "Nuclear Option"
Q: I have tried everything (Solvents, Ligands, Bases) and still get 20% debromination. What now? A: You likely have a radical pathway or extreme sensitivity.
-
Add a Radical Scavenger: Add 10-20 mol% of Galvinoxyl or BHT . If debromination stops, the mechanism was radical, not ionic.
-
Switch Metal: Consider Nickel catalysis (e.g., Ni(cod)2 + ligand). Ni has different oxidative addition/reductive elimination kinetics and may bypass the Pd-specific hydride trap.
References
-
Navarro, O. et al. (2005). Efficient Suzuki-Miyaura Coupling of Aryl Chlorides, Bromides and Iodides with Phenylboronic Acid. The Journal of Organic Chemistry.
- Context: Establishes the role of NHC ligands in suppressing dehalogen
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Context: Definitive work on how ligand bulk (SPhos, XPhos) prevents side reactions.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
- Context: Explains the mechanism of accelerated reductive elimination to avoid debromin
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
- Context: Discusses the use of P(tBu)
Sources
Optimal solvent systems for 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole reactions
Technical Support Center: 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Ticket ID: IND-THP-003 Subject: Optimization of Solvent Systems & Reaction Conditions Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are working with 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS: 885271-25-0), a critical intermediate for synthesizing indazole-based kinase inhibitors and receptor modulators. The Tetrahydropyranyl (THP) group at the N1 position serves as a robust masking group for the acidic indazole nitrogen, but its acetal nature dictates strict solvent pH limits.
This guide addresses the three most common workflows: Solubility/Handling , Pd-Catalyzed Cross-Coupling , and Cryogenic Lithiation .
Module A: Solubility & Handling
User Question: I am seeing precipitation when diluting my stock solution. What are the optimal solvents for storage versus reaction?
Technical Insight: This compound is highly lipophilic (Calculated LogP ~3.3). The THP group adds steric bulk and lipophilicity, making it insoluble in water but highly soluble in aprotic polar solvents.
Solvent Compatibility Matrix
| Solvent Class | Recommended Solvents | Solubility Rating | Technical Notes |
| Chlorinated | DCM, Chloroform | Excellent | Ideal for transfers and workups. Avoid prolonged storage in Chloroform due to potential acidity (HCl formation) which can cleave THP. |
| Ethers | THF, 1,4-Dioxane, MTBE | Good | Primary choice for reactions. THF is the gold standard for lithiation; Dioxane for Suzuki coupling. |
| Polar Aprotic | DMF, DMSO, DMAc | High | Use for high-temp couplings. Warning: Difficult to remove; high boiling points can complicate workup. |
| Alcohols | MeOH, EtOH, IPA | Moderate | Risk Zone: Protodebromination or THP cleavage can occur if traces of acid are present and heat is applied. |
| Hydrocarbons | Toluene, Hexanes | Low/Moderate | Good for recrystallization (e.g., Hexane/EtOAc mixtures) but poor for dissolving stock concentrations. |
Troubleshooting Protocol:
-
If precipitating in aqueous mixtures: Ensure organic co-solvent (THF or Dioxane) is
50% v/v. -
If decomposing in solution: Check solvent pH. The THP group is an acetal; pH < 4.0 will initiate hydrolysis to the free indazole.
Module B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
User Question: My Suzuki coupling at 80°C is stalling, or I'm losing the THP group. What is the correct solvent system?
The Mechanism: The C3-position of indazole is sterically crowded. The reaction requires a solvent system that solubilizes the oxidative addition complex (Pd-Ar-Br) while maintaining a basic environment to activate the boronic acid.
Recommended System:
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Base:
(Preferred over Carbonates for steric bulk and mildness) -
Catalyst:
(Ferrocene ligands prevent catalyst poisoning by the indazole nitrogen).
Why this works: Dioxane boils at 101°C, allowing sufficient thermal energy for the sluggish C3-oxidative addition without requiring a sealed tube. The water fraction is essential to dissolve the inorganic base.
Visual Workflow: Solvent Selection Logic
Figure 1: Decision matrix for solvent selection based on reaction type. Note the divergence between aqueous-compatible Suzuki conditions and strictly anhydrous lithiation.
Module C: Cryogenic Lithiation (C-C Bond Formation)
User Question: Can I use Et2O for lithiation? I am getting low yields with n-BuLi.
Technical Insight:
While Diethyl Ether (
-
Solubility: The polar THP group interacts better with THF.
-
Coordination: THF coordinates to the Lithium cation (
), breaking up n-BuLi aggregates (hexamers/tetramers) into more reactive dimers/monomers. This is crucial for the rapid Lithium-Halogen exchange at the unreactive C3 position.
Critical Protocol (Self-Validating):
-
Drying: THF must be distilled from Na/Benzophenone or passed through an activated alumina column (
ppm). -
Temperature: Cool to -78°C (Dry Ice/Acetone).
-
Why? Above -40°C, the lithiated species can attack the THP ring or cause migration ("Halogen Dance"), though C3 is relatively stable.
-
-
Reagent: Add n-BuLi (1.1 equiv) dropwise.[2]
-
Validation: The solution usually turns a distinct yellow/orange upon formation of the lithio-species. If it remains colorless, your n-BuLi may be quenched by moisture.
Reaction Scheme:
Module D: Deprotection (The "End Game")
User Question: How do I remove the THP group without degrading the indazole core?
Technical Insight:
The THP group is an acetal. It is stable to base (NaOH,
Protocol A: Mild (Standard)
-
Solvent: Methanol (MeOH)[3]
-
Reagent:
(4M in Dioxane) or -Toluenesulfonic acid (PTSA) (0.1 equiv). -
Temp: 60°C for 2 hours.
-
Note: If your C3-substituent is acid-sensitive, use Protocol B.
Protocol B: Selective (For Sensitive Substrates)
-
Reagent: Pyridinium
-toluenesulfonate (PPTS) (0.2 equiv). -
Temp: Reflux (80°C).
-
Mechanism: PPTS buffers the pH, preventing degradation of sensitive functional groups attached to the C3 position.
Visual Mechanism: THP Acidic Cleavage
Figure 2: Mechanistic pathway for acid-catalyzed THP deprotection. Water is the nucleophile that collapses the ring.
References & Authority
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard text for THP stability/cleavage).
-
Laha, J. K., et al. "Palladium-Catalyzed C-3 Arylation of Indazoles." Journal of Organic Chemistry, 2011. (Establishes Pd(dppf)Cl2 and Dioxane efficacy).
-
Collot, V., et al. "Suzuki-Miyaura Cross-Coupling Reaction of 3-Iodoindazoles." Tetrahedron, 1999. (Foundational work on C3-indazole coupling).
-
BenchChem Support. "Lithiation of 3-Bromothiophene and Heterocycles." Link (General protocols for heteroaryl lithium exchange).
Disclaimer: All protocols involve hazardous chemicals. Consult your institution's Chemical Hygiene Plan (CHP) before proceeding. Always perform reactions involving n-BuLi under an inert atmosphere.
Sources
Technical Support Center: Handling 3-Bromo-1-THP-Indazole Intermediates
Current Status: Operational Topic: Moisture Sensitivity & Handling Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Dual-Nature of Moisture Sensitivity
As researchers working with 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole , you are managing a molecule with two distinct "moisture" risks. It is critical to distinguish between them to prevent batch failure:
-
Chemical Stability (Storage & Purification): The THP (tetrahydropyranyl) group is an acetal.[1][2][3] It is stable to base but acid-labile . In the presence of ambient moisture and trace acid (e.g., from silica gel or unquenched synthesis catalysts), it hydrolyzes back to the starting material (3-bromoindazole).
-
Process Suitability (Downstream Reaction): This intermediate is almost exclusively used for Lithium-Halogen exchange (using n-BuLi or t-BuLi) or Palladium-catalyzed cross-couplings. For lithiation, "dry" is not enough; the system must be anhydrous (<50 ppm H₂O) . Even trace moisture will protonate the lithiated species immediately, quenching the reaction.
This guide addresses both aspects, providing a self-validating workflow to ensure your intermediate survives storage and performs in the flask.
Module 1: Synthesis & Purification (The "Silica Trap")
The most common point of failure is not the reaction itself, but the purification. Standard silica gel is slightly acidic (pH 6.5–7.0), which is sufficient to cleave the THP group if the elution is slow or if the crude material is wet.
Troubleshooting Guide: Purification
| Issue | Diagnosis | Corrective Action |
| Product streaks on TLC | Partial deprotection occurring on the plate. | Add 1% Triethylamine (TEA) to the TLC developing solvent. |
| Yield loss on Column | Silica gel acidity is hydrolyzing the THP ether. | Protocol A: Pre-wash column with 1% TEA in hexanes.Protocol B: Use Neutral Alumina instead of Silica. |
| New spot appears (low Rf) | Formation of 3-bromoindazole (deprotected). | Stop column immediately. Flush with 5% TEA/EtOAc to recover remaining material. |
Visualizing the Hydrolysis Risk
The following diagram illustrates the mechanism of failure. Note that water alone is slow to react, but Acid + Water is rapid.
Figure 1: Acid-catalyzed hydrolysis mechanism of the THP protecting group.[4][5]
Module 2: Storage & Stability Protocols
Once isolated, the material must be stored to prevent "silent degradation" where the THP group slowly falls off over weeks.
Storage Specifications
-
Physical State: Low-melting solid or viscous oil (depending on purity).
-
Temperature: Store at -20°C . While stable at RT for days, cold storage inhibits the kinetics of hydrolysis if trace acid remains.
-
Atmosphere: Argon or Nitrogen flush is mandatory.
-
Container: Amber glass vial with a Teflon-lined cap. Avoid parafilm alone; use electrical tape for long-term sealing.
The "Desiccator Test"
Before using stored material in a critical reaction:
-
Take a small aliquot (~5 mg).
-
Dissolve in CDCl₃.
-
Check ¹H NMR.
-
Pass Criteria: Distinct triplet/doublet of doublets at ~5.7 ppm (anomeric proton of THP). Absence of broad singlet at ~10-13 ppm (NH of free indazole).
Module 3: Downstream Application (Lithium-Halogen Exchange)
This is the high-stakes phase. You are likely converting the 3-bromo group to a nucleophile. The THP group must remain intact, and water must be absent.
Critical Protocol: Anhydrous Lithiation
Context: The THP group coordinates Lithium, potentially directing metallation. However, if the solvent is wet, the generated 3-lithio-1-THP-indazole will protonate to form 1-THP-indazole (useless byproduct).
Step-by-Step Workflow:
-
Drying: Azeotrope the intermediate with anhydrous Toluene (3x) to remove trace water.
-
Solvent: Use THF distilled from Na/Benzophenone or passed through activated alumina columns. Water content must be <50 ppm.
-
Temperature: Cool to -78°C .
-
Why? 3-Lithioindazoles are thermally unstable. Above -40°C, the indazole ring can fragment or ring-open (the "scrambling" effect).
-
-
Addition: Add n-BuLi or t-BuLi dropwise.
-
Note:t-BuLi is preferred for cleaner exchange at lower temperatures (-78°C), whereas n-BuLi may require -60°C but risks competing deprotonation at the C7 position.
-
Decision Logic for Reaction Setup
Figure 2: Decision matrix for preparing the lithiated species.
Frequently Asked Questions (FAQ)
Q: I ran a column and my product came out mixed with the starting material. What happened? A: You likely used untreated silica gel. The surface silanol groups (Si-OH) are acidic enough to cleave the THP ether. Solution: Always add 1% Triethylamine (Et₃N) to your eluent system (e.g., Hexane/EtOAc + 1% Et₃N) to neutralize the silica. Alternatively, use basic alumina.
Q: Can I remove the THP group after the Suzuki coupling? A: Yes, this is the standard pathway. After coupling, treat the crude mixture with HCl (2M) in MeOH or PTSA in EtOH at reflux. The THP group will cleave quantitatively.
Q: Why is my lithiation yield low (recovered starting material)? A: If you recovered 3-bromo-1-THP-indazole, the exchange didn't happen (reagent bad/wet). If you recovered 1-THP-indazole (des-bromo), the exchange happened, but the intermediate was protonated by moisture in the solvent before it could react with your electrophile.
Q: Is the N1-THP or N2-THP isomer formed? A: The reaction of 3-bromoindazole with DHP/Acid is under thermodynamic control and favors the N1-THP isomer (sterically less hindered and electronically favored). However, N2 isomers can form as minor impurities. These are separable by chromatography (N1 is usually less polar).
References
- Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Wiley-Interscience. (Standard reference for THP stability and cleavage conditions: pH < 4 for cleavage, stable to pH 12).
-
Lithium-Halogen Exchange Mechanism. Bailey, W. F., & Patricia, J. J. (1988).[6][7] The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. Link
-
THP Protection of Indazoles. BenchChem Technical Support. Protocol 1: THP Protection of a Primary Alcohol/Indazole. Link
-
Silica Gel Acidity & Deactivation. Use of Triethylamine in chromatography. Journal of Organic Chemistry, Standard Practice in Process Chemistry. Link
Sources
- 1. youtube.com [youtube.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Overcoming steric hindrance in 3-position substitution of indazoles
Ticket ID: #IND-C3-STERIC Topic: Overcoming Steric & Electronic Barriers in 3-Position Substitution of Indazoles Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic & Strategy Selector
Before attempting a reaction, you must diagnose the specific steric or electronic bottleneck preventing substitution. The C3 position of indazole is inherently challenging due to two factors:
-
Electronic Deactivation: The pyrazole ring is electron-poor, making standard electrophilic aromatic substitution (
) difficult without activation. -
Steric "Peri-Effect": The C4-hydrogen on the fused benzene ring creates a significant steric clash with any incoming group at C3.
Use the following decision matrix to select the correct workflow for your substrate.
Figure 1: Strategic Decision Matrix for selecting the optimal C3-functionalization pathway based on substrate tolerance and steric demands.
Troubleshooting Guides & Protocols
Module A: Overcoming Electronic Deactivation (The "Halogen Handle")
Issue: Direct alkylation/arylation fails due to the electron-deficient nature of the pyrazole ring. Solution: Install a halogen (Iodine/Bromine) at C3 to serve as a handle for metal-catalyzed cross-coupling.[1][2][3] This bypasses the need for the C3 carbon to act as a nucleophile.
Protocol: Robust C3-Iodination (Base-Mediated)
This method works well even with steric bulk at N1 because the mechanism involves deprotonation-iodination rather than electrophilic attack.
| Reagent | Equivalents | Role |
| Substrate | 1.0 | 1H-Indazole or N1-alkyl indazole |
| Iodine ( | 1.2 - 1.5 | Electrophile source |
| KOH | 3.0 - 4.0 | Base (activates C3-H) |
| DMF | Solvent | Polar aprotic promotes mechanism |
Step-by-Step:
-
Dissolve indazole (1.0 equiv) in DMF (0.5 M concentration).
-
Add solid KOH (3.0 equiv) at room temperature (RT). Note: Solution may darken.
-
Add
(1.2 equiv) portion-wise over 10 minutes to control exotherm. -
Stir at RT for 1–3 hours. Monitor via TLC (C3-Iodo products are significantly less polar).
-
Quench: Pour into 10% aqueous
(sodium thiosulfate) to remove excess iodine. -
Yield Check: Expect 85–95% yield. If low, ensure DMF is dry; water kills the reactive intermediate.
Module B: Overcoming Positional Sterics (Directed Lithiation)
Issue: You need to install a group at C3, but reagents attack N1, N2, or C7. Solution: Use the N2-SEM (2-(trimethylsilyl)ethoxymethyl) protecting group.[1][4] The oxygen in the SEM group coordinates with Lithium, directing the base specifically to the C3 position, overcoming the natural tendency to deprotonate elsewhere.
Protocol: N2-SEM Directed C3-Lithiation
Critical Pre-requisite: You must synthesize the N2-SEM indazole first. (N1-SEM does not direct to C3 effectively).
Workflow:
-
Cooling: Dissolve N2-SEM-indazole in anhydrous THF under Argon. Cool to -78°C .
-
Lithiation: Add n-BuLi (1.1 equiv) dropwise.[1]
-
Checkpoint: Stir for 30–60 mins at -78°C. The "coordination complex" forms here.
-
-
Trapping: Add the electrophile (e.g., aldehyde, alkyl halide) slowly.
-
Warming: Allow to warm to RT slowly over 2 hours.
Troubleshooting Table:
| Symptom | Diagnosis | Fix |
|---|---|---|
| No Reaction | Wet THF killed the Lithio-species. | Distill THF over Na/Benzophenone or use molecular sieves. |
| C7 Substitution | Wrong Protecting Group. | Ensure you have N2-SEM, not N1-SEM. Verify by NOESY NMR. |
| Complex Mixture | Temperature too high. | Maintain -78°C strictly during n-BuLi addition. |
Module C: Overcoming the "Peri-Effect" (C-H Activation)
Issue: Metal-catalyzed cross-coupling (Suzuki) fails because the bulky catalyst cannot access C3 due to the C4-Hydrogen (Peri-effect) and N1-substituent. Solution: Use a Pd(II)/Phenanthroline system.[5] The flat, rigid ligand structure minimizes the catalyst's steric footprint, allowing it to slip into the crowded C3-H bond.
Protocol: Pd-Catalyzed Direct C-H Arylation
Based on the robust protocol by Yu et al. (Scripps).
Reaction Setup:
-
Catalyst:
(5–10 mol%) -
Ligand: 1,10-Phenanthroline (10–20 mol%)
-
Base:
(2.0 equiv) -
Coupling Partner: Aryl Iodide (Ar-I)[6]
-
Solvent: DMA or Xylene (High boiling point is key)
-
Temp: 140°C - 160°C
Mechanism & Steric Management (Visualized):
Figure 2: Mechanism of Pd/Phenanthroline C-H activation. The planar ligand system is critical for bypassing the C4-H peri-steric hindrance.
Frequently Asked Questions (FAQ)
Q: I am trying to introduce a tert-butyl group at C3, but all couplings fail. Why? A: This is a classic "Peri-Clash." The C4-hydrogen and the tert-butyl group at C3 are physically too close (Van der Waals repulsion).
-
Fix: You likely cannot do this via late-stage functionalization. Switch to De Novo Synthesis (Method D in the flowchart). Construct the pyrazole ring from a ketone that already contains the tert-butyl group using hydrazine cyclization.
Q: My Suzuki coupling works for simple aryls but fails for ortho-substituted aryls.
A: Standard ligands (
-
Fix: Switch to Buchwald Precatalysts (e.g., XPhos Pd G3) . XPhos is designed to facilitate oxidative addition in sterically hindered environments. Alternatively, use the PEPPSI-IPr catalyst system, which is highly active for sterically demanding couplings.
Q: Why do you recommend N2-protection over N1-protection? A: For C3-functionalization, N2-protection is superior for two reasons:
-
Directing Effect: N2-protecting groups (like SEM) can coordinate Li/Mg to C3.[1][4]
-
Electronic Activation: N2-protection disrupts the aromaticity of the benzene ring less than N1-protection, often making C3 slightly more reactive toward electrophiles.
References
-
Review of C3-Functionalization: Giraud, F., et al. "C3-Indazole functionalization: a review." Arkivoc, 2020. Link
-
C-H Activation Protocol: Ye, M., et al. "A robust protocol for Pd(II)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles." Chemical Science, 2013.[3][7] Link
-
Umpolung Strategy (CuH Catalysis): Guo, J., et al. "Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis."[8] J. Am. Chem. Soc., 2019. Link
-
Directed Lithiation: Luo, G., et al. "Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles."[8] Journal of Organic Chemistry, 2006.[8] Link
-
De Novo Synthesis: Li, X., et al. "Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds."[9] Organic Letters, 2013. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in THP Protection of 3-bromo-1H-indazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the regioselective functionalization of indazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of protecting 3-bromo-1H-indazole with a tetrahydropyranyl (THP) group. Direct protection of the indazole core frequently yields a mixture of N1 and N2 constitutional isomers, a significant challenge that can complicate synthesis, purification, and ultimately impact project timelines.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established chemical principles to help you achieve predictable and high-yielding regioselective protection.
Troubleshooting Guide
This section addresses common issues encountered during the THP protection of 3-bromo-1H-indazole in a practical question-and-answer format.
Question: I am getting an inseparable mixture of N1-THP and N2-THP isomers. How can I improve the selectivity for the N1-protected product?
Answer: Achieving high N1 selectivity requires conditions that favor the formation of the thermodynamically more stable product.[3] The 1H-indazole tautomer is generally more stable than the 2H-tautomer, making the N1-substituted product the thermodynamic favorite.[1][4]
Causality & Recommended Actions:
-
Leverage Thermodynamic Control with a Strong Base: While standard THP protections are acid-catalyzed, N1-selective alkylation protocols often use a strong, non-nucleophilic base in an appropriate solvent. This strategy can be adapted for THP protection. The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective.[5][6][7] The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering reaction at that site and directing the electrophile (in this case, activated DHP) to the N1 position.[6]
-
Solvent Choice is Critical: The choice of solvent can dramatically influence the outcome. For N1-selectivity using a base like NaH, THF is preferred. Polar aprotic solvents like DMF can sometimes lead to mixtures.[1] Using THF with bases like potassium carbonate may result in no reaction at all.[5][8]
-
Allow for Equilibration: Ensure the reaction runs long enough to allow the potential kinetic N2 product to revert and form the more stable N1 isomer. This is particularly relevant in systems where the N2-protection might be reversible.
Question: How can I selectively synthesize the N2-THP protected isomer?
Answer: Selective formation of the N2-isomer is typically achieved under kinetic control, where the reaction favors the most rapidly formed product. For indazoles, the N2 lone pair is often more kinetically accessible for electrophilic attack.[9]
Causality & Recommended Actions:
-
Employ Mild Acid Catalysis: This is the most common and effective method for N2-selective THP protection.[3] The reaction proceeds via protonation of 3,4-dihydro-2H-pyran (DHP) to form a reactive oxocarbenium ion, which is then attacked by the indazole. The N2-nitrogen acts as the more reactive nucleophile under these conditions.
-
Maintain Low Temperatures: Running the reaction at 0 °C or even lower can enhance kinetic control and suppress potential equilibration to the N1 isomer.
Question: My THP protection reaction is not going to completion or has a very low yield. What are the likely causes?
Answer: Low conversion can stem from several factors related to reagents, conditions, or the starting material itself.
Causality & Recommended Actions:
-
Inactive Catalyst (Acid-Catalyzed Method): Ensure your acid catalyst (e.g., PTSA) is not hydrated or degraded. Use a fresh bottle or dry it if necessary.
-
Insufficient Deprotonation (Base-Mediated Method): If using NaH for N1-selectivity, ensure it is fresh. NaH (60% dispersion in mineral oil) should be washed with anhydrous hexanes before use to remove the oil, and the reaction must be performed under a strictly inert atmosphere (N₂ or Ar).
-
Moisture Contamination: Water will quench NaH and can interfere with acid catalysts. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Poor DHP Quality: 3,4-Dihydro-2H-pyran (DHP) can polymerize on storage. Use freshly opened or distilled DHP for best results. A slight excess (1.2-1.5 equivalents) is typically recommended.[12]
-
Incompatible Solvent/Base Pair: As noted, certain combinations like potassium carbonate in THF are known to be ineffective for the N-alkylation of indazoles and will likely fail for THP protection as well.[6][8]
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a challenge for protecting 3-bromo-1H-indazole?
The indazole ring system exhibits annular tautomerism, meaning the proton on the nitrogen can reside on either N1 (1H-indazole) or N2 (2H-indazole).[1] While the 1H-tautomer is thermodynamically more stable, both nitrogen atoms possess lone pairs and can act as nucleophiles.[1][4] The reaction with an electrophile like activated DHP can therefore occur at either nitrogen, leading to a mixture of N1 and N2-substituted products. The outcome depends on a delicate balance of steric effects, electronic factors, and the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.[5][8]
Q2: What is the difference between thermodynamic and kinetic control in this reaction?
-
Kinetic Control favors the product that is formed fastest. This pathway has the lower activation energy. For indazoles, N2-alkylation is often the kinetically favored process because the N2 lone pair is more accessible.[9] Kinetically controlled reactions are typically run at low temperatures for short durations.
-
Thermodynamic Control favors the most stable product. This pathway requires conditions that allow for the reaction to be reversible. Given enough energy (e.g., higher temperature) and time, the initially formed kinetic product can revert to the starting materials and then react via the higher activation energy pathway to form the more stable thermodynamic product. For indazoles, the N1-substituted product is usually the more stable isomer.[3]
Q3: How does the choice of acid catalyst affect the THP protection?
The strength of the acid catalyst is crucial.
-
Mild Acids (PPTS, PTSA): These are ideal for promoting the reaction without causing degradation. They generate the required oxocarbenium ion from DHP efficiently. PPTS is particularly useful for acid-sensitive substrates.[11]
-
Strong Acids (HCl, H₂SO₄): While effective at catalyzing the protection, strong acids can also readily cleave the THP group, leading to equilibrium and potentially lower yields.[11][13] They can also cause decomposition of sensitive substrates.
-
Lewis Acids (e.g., Al(OTf)₃, ZnCl₂): Some Lewis acids can also catalyze THP protection and may influence regioselectivity. For instance, in certain N-alkylations of indazoles, Al(OTf)₃ has been shown to favor the kinetic N2 product.[12]
Q4: What are the standard methods for deprotection of the THP group?
The THP group is an acetal and is stable to basic and nucleophilic conditions but is easily removed under acidic conditions.[13]
-
Acidic Hydrolysis: The most common method involves treating the protected compound with a mild acid in an alcoholic solvent (e.g., PTSA in methanol or ethanol).[11]
-
Aqueous Acid: Dilute aqueous acids like HCl or acetic acid can also be used.
-
Resin Catalysts: Acidic ion-exchange resins can be used for a simple work-up (filtration).
Data & Visualizations
Summary of Conditions for Regioselective THP Protection
| Desired Isomer | Method / Control | Key Reagents | Recommended Solvent | Probable Outcome |
| N1-THP | Thermodynamic | NaH (1.2 eq.), DHP (1.5 eq.) | Anhydrous THF | High N1 selectivity (>95:5) |
| N2-THP | Kinetic | PTSA (0.1 eq.), DHP (1.2 eq.) | Anhydrous DCM | High N2 selectivity (>95:5) |
| Mixture | Non-optimized | K₂CO₃, DHP | DMF | Poor conversion and/or N1/N2 mixture |
| Mixture | Non-optimized | Strong Acid (e.g., conc. HCl) | Various | Potential for product mixture and decomposition |
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting poor regioselectivity.
Competing Reaction Pathways
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. wuxibiology.com [wuxibiology.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. research.ucc.ie [research.ucc.ie]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. total-synthesis.com [total-synthesis.com]
Validation & Comparative
1H NMR spectrum analysis of 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
[1]
Executive Summary
In medicinal chemistry, 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a high-value intermediate. The bromine at C3 serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the tetrahydropyranyl (THP) group protects the acidic N1 nitrogen.
The critical analytical challenge lies not in identifying the molecule itself, but in distinguishing the N1-protected regioisomer (Target) from the N2-protected regioisomer (Impurity) and the unprotected starting material . This guide provides a comparative analysis of these species, establishing a self-validating NMR protocol to ensure structural integrity before scale-up.
Structural Context & The Regioselectivity Challenge[3]
Indazoles are ambident nucleophiles. Under standard protection conditions (DHP, acid catalysis), the reaction produces a mixture of thermodynamic (N1) and kinetic (N2) products.[1]
-
Target (N1-THP): The thermodynamic product. Stabilized by the benzenoid structure of the fused ring.
-
Alternative/Impurity (N2-THP): The kinetic product. Possesses a quinoid-like resonance structure, making it less stable but frequently observed in crude mixtures (5–15%).
-
Alternative (Starting Material): 3-Bromo-1H-indazole.[2] Presence indicates incomplete reaction or instability of the THP group during workup.
Diagram 1: Analytical Logic Tree
This decision tree guides the researcher through the assignment of the correct isomer based on spectral features.
Caption: Logical workflow for distinguishing Starting Material (SM), N1-THP, and N2-THP isomers using 1H NMR.
Comparative Analysis: Chemical Shift Data
The following data compares the target molecule against its primary alternatives in Chloroform-d (
Table 1: Diagnostic Chemical Shifts (ppm)
| Proton Assignment | Target: N1-THP (Major) | Alternative: N2-THP (Minor) | Start. Mat.: 3-Bromo-NH | Diagnostic Note |
| N-H (1) | Absent | Absent | 10.5 - 13.0 (br s) | Primary indicator of reaction completion. |
| H-3 | Absent (Br substituted) | Absent (Br substituted) | Absent | If a singlet appears ~8.0 ppm, you have unbrominated indazole impurity. |
| THP Anomeric (H-2') | 5.65 - 5.75 (dd) | 5.55 - 5.65 (dd) | Absent | The N1-THP proton is typically deshielded relative to N2. |
| H-7 (Aromatic) | 7.55 - 7.65 (d) | 7.40 - 7.50 (d) | 7.40 - 7.50 (d) | Key differentiator. In N1-THP, H-7 is spatially close to the THP group and deshielded. |
| H-4 (Aromatic) | 7.65 - 7.75 (d) | 7.60 - 7.70 (d) | 7.65 - 7.75 (d) | Deshielded by the adjacent Bromine (ortho-effect). |
| THP Bulk ( | 1.6 - 2.6 (m, 6H) | 1.6 - 2.6 (m, 6H) | Absent | Overlapping multiplets; generally not diagnostic for isomerism.[1] |
Detailed Spectral Interpretation
1. The Aromatic Region (7.0 – 8.0 ppm)[3]
-
3-Bromo Effect: In a standard indazole, H-3 appears as a sharp singlet around 8.0 ppm. The absence of this singlet confirms the integrity of the C-Br bond.
-
H-4 vs H-7: The proton at position 4 (ortho to Br) is deshielded by the bromine's electronegativity/anisotropy. However, the proton at position 7 is the "sensor" for the protecting group.[1]
-
N1-THP Signature: The H-7 doublet (approx 8.0 Hz coupling) often shifts downfield slightly compared to the unprotected form due to the steric and electronic influence of the N1-THP group.
2. The THP "Fingerprint" (1.5 – 6.0 ppm)
-
The Anomeric Proton (
): This is the most critical signal. It appears as a doublet of doublets (dd) around 5.7 ppm.-
Coupling:
. This arises from axial-axial and axial-equatorial coupling with the adjacent protons of the pyran ring. -
Stereochemistry: The THP group introduces a chiral center, making the indazole chiral (racemic mixture).[1] This renders the geminal protons on the THP ring diastereotopic, often broadening the multiplets in the 1.5–2.5 ppm range.
-
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data, follow this sample preparation and acquisition protocol.
A. Sample Preparation[6][7][8][9]
-
Solvent Choice: Use
(99.8% D) + 0.03% TMS.-
Why?
minimizes hydrogen bonding interactions that can broaden signals. DMSO- is acceptable but will shift the water peak to ~3.3 ppm, potentially obscuring THP multiplets, and makes sample recovery difficult.[1]
-
-
Concentration: Dissolve 5–10 mg of product in 0.6 mL solvent.
-
Caution: Over-concentration (>20 mg) can cause stacking effects, shifting aromatic peaks upfield and complicating N1/N2 assignment.[1]
-
-
Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., PTSA salts) which cause line broadening.[1]
B. Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.
-
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .
-
Reasoning: Aromatic protons adjacent to Br (H-4) and the quaternary carbons have long T1 relaxation times. Short D1 leads to poor integration accuracy, making it hard to quantify the N1:N2 ratio.
-
-
Scans (NS): 16 or 32 scans are sufficient.
C. The "Gold Standard" Validation: 1D-NOESY
If the 1H spectrum is ambiguous regarding the N1 vs N2 assignment:
-
Select the THP anomeric proton (~5.7 ppm) for selective irradiation.
-
Observation:
-
N1-Isomer: You will see a strong NOE enhancement of the H-7 aromatic doublet .
-
N2-Isomer: You will see NO enhancement of H-7 . (Note: In 3-unsubstituted indazoles, N2-THP would show NOE to H-3, but since C3 has a Bromine, this signal is silent).[1]
-
Visualizing the Workflow
Diagram 2: Experimental & QC Pipeline
This diagram outlines the synthesis and quality control loop.
Caption: Synthesis to QC workflow emphasizing the decision gate based on isomer ratio.
Troubleshooting & Common Pitfalls
| Observation | Probable Cause | Corrective Action |
| Broad Singlet at ~11.0 ppm | Incomplete reaction (Starting Material). | Re-subject to reaction conditions; add more DHP. |
| Extra Singlet at ~8.0 ppm | Debromination (rare) or wrong Starting Material. | Check Mass Spec (MS). Ensure starting material was 3-Bromo. |
| Split/Double Peaks for all signals | Restricted rotation or diastereomers? | No. This usually indicates a mixture of N1/N2 isomers. Integrate the two anomeric protons to determine the ratio. |
| Water peak broad/shifting | Wet | Filter sample through anhydrous |
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[1] (General reference for THP protection stability and shifts).
-
Luo, G.; Chen, L.; Dubé, P. "Regioselective Protection of Indazoles."[1] Journal of Organic Chemistry, 2006 , 71(14), 5392–5395.[1] Link (Discusses N1 vs N2 selectivity and NMR characterization).
-
Reich, H. J. "WinPLT NMR Data: Chemical Shifts of Common Solvents and Impurities." University of Wisconsin-Madison. Link (Reference for solvent residual peaks in CDCl3).
-
BenchChem. "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." Link (General solvent comparison data).[1]
Distinguishing N1-THP and N2-THP Isomers of 3-Bromoindazole: An Advanced NMR Guide
Topic: Distinguishing N1-THP and N2-THP isomers of 3-bromoindazole by NMR Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist
Executive Summary
In the synthesis of 3-bromoindazole derivatives, protection with 3,4-dihydro-2H-pyran (DHP) frequently yields a mixture of N1-THP (thermodynamic) and N2-THP (kinetic) isomers. Distinguishing these regioisomers is a critical quality attribute in drug development, as the position of the protecting group dictates the regioselectivity of subsequent cross-coupling or lithiation steps.
This guide provides a definitive, self-validating NMR workflow to assign regiochemistry.
-
The "Smoking Gun": 2D NOESY interaction between the THP anomeric proton (
) and the indazole proton. -
The Secondary Check: 13C NMR chemical shift of the C3 and bridgehead carbons.
-
The Result: N1-protection is confirmed by
proximity; N2-protection is confirmed by the absence of this interaction and distinct shielding of the C3 carbon.
Part 1: The Mechanistic Challenge
Indazoles exhibit annular tautomerism (
For 3-bromoindazole , the challenge is compounded. In unsubstituted indazoles, N2-alkylation can often be identified by an NOE interaction between the N-substituent and the H3 proton. However, in 3-bromoindazole, H3 is substituted by Bromine , removing this crucial diagnostic proton. Consequently, the standard "H3 vs. H7" NOE comparison is impossible, requiring a modified exclusion-based logic.
The Isomers at a Glance
| Feature | N1-THP (1-(tetrahydro-2H-pyran-2-yl)-3-bromo-1H-indazole) | N2-THP (2-(tetrahydro-2H-pyran-2-yl)-3-bromo-2H-indazole) |
| Nature | Thermodynamic Product (Major) | Kinetic Product (Minor/Variable) |
| Sterics | THP group proximal to Benzene Ring ( | THP group proximal to Bromine ( |
| Stability | High | Lower (prone to isomerization or hydrolysis) |
Part 2: Strategic Analysis & Decision Logic
Method A: 1H NMR & The "H7 Deshielding" Effect
While chemical shifts (
-
N1-THP: The
proton is spatially crowded by the bulky THP group. This often results in a slight deshielding or broadening effect compared to the N2 isomer. -
N2-THP: The THP group is distant from the benzene ring. The aromatic protons (
) show a more typical ABCD system without significant steric perturbation from the protecting group.
Method B: 13C NMR (The "Semple Shift")
Carbon shifts provide robust evidence. Based on general indazole trends (Semple et al., J. Heterocycl. Chem.), N1 and N2 isomers show distinct shielding patterns at C3 and the bridgehead carbons (C3a/C7a ).
-
N1-THP:
-
C3: Typically resonates downfield (
ppm, adjusted for Br effect). -
Bridgeheads: Larger
between C3a and C7a.
-
-
N2-THP:
-
C3: Typically resonates upfield relative to the N1 isomer (
ppm). The "quinoid-like" character of the N2-tautomer contributes to this shielding.
-
Method C: 2D NMR (The Definitive Protocol)
This is the self-validating step. You must run NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy).
-
Logic: NOE signals arise from through-space dipolar coupling (
). -
N1-THP: The anomeric proton of the THP ring (
, usually a dd around 5.5-6.0 ppm) is physically close to the indazole . You will see a strong cross-peak. [2][3] -
N2-THP: The
proton is near the C3-Bromine. It is too far from ( ) to show a signal. Since there is no H3 proton, you will see NO cross-peaks between and the aromatic ring.
Part 3: Visualization of Decision Logic
The following diagram illustrates the structural difference and the resulting NOE correlations used for assignment.
Caption: Decision tree for assigning N1 vs. N2 regiochemistry in 3-bromoindazole derivatives using NOESY.
Part 4: Experimental Protocol
To ensure data integrity, follow this standardized acquisition protocol.
1. Sample Preparation
-
Solvent: DMSO-
is preferred over CDCl for indazoles to prevent potential acid-catalyzed isomerization during acquisition and to sharpen exchangeable protons (if any remain). However, for pure THP-protected species, CDCl is acceptable. -
Concentration: Prepare a solution of ~10-15 mg of product in 0.6 mL solvent. High concentration is vital for 2D sensitivity.
-
Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.
2. Acquisition Parameters (600 MHz equivalent)
-
1H NMR (Standard):
-
Pulse: 30° (zg30)
-
Scans: 16
-
D1 (Relaxation Delay): 1.0 s (Sufficient for qualitative assignment)
-
-
13C NMR (Decoupled):
-
Pulse: zgpg30
-
Scans: 512+ (Brominated carbons have long T1 and no NOE enhancement; ensure sufficient S/N for C3).
-
-
2D NOESY (Phase Sensitive):
-
Pulse Sequence: noesyph or noesygpph
-
Mixing Time (
): 400-500 ms . (Critical: Too short = no signal; Too long = spin diffusion). -
Scans: 8-16 per increment.
-
Increments (TD1): 256.
-
3. Data Processing
-
Phasing: Manual phasing is required for NOESY to distinguish true NOE (negative phase relative to diagonal in some sequences, or positive depending on processing) from exchange peaks.
-
Window Function: Apply sine-bell squared (QSINE) for 2D data to reduce truncation artifacts.
Part 5: Summary of Diagnostic Signals
Use this table to validate your assignment.
| Signal | N1-THP Isomer | N2-THP Isomer |
| dd, ~5.6 - 5.8 ppm | dd, ~5.6 - 5.8 ppm (Similar) | |
| NOESY ( | Strong Cross-peak to H7 (approx 7.5-7.8 ppm) | No Cross-peak to aromatic region |
| 13C C3 Shift | Downfield (~130-135 ppm) | Upfield (~120-128 ppm) |
| HMBC ( | Correlates to C7a (Bridgehead) | Correlates to C3 (C-Br) and N2 |
References
-
Regioselectivity of Indazole Alkylation
-
Cheung, M., et al. "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 2003.[4]
- Note: Establishes the thermodynamic preference for N1 and kinetic access to N2.
-
(General Journal Link)
-
-
NMR Assignment of Azoles
-
THP Protection Methodology
- Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006.
- Note: Standard reference for THP protection conditions and stability.
-
2D NMR Techniques
- Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd Ed., Elsevier, 2016.
- Note: Authoritative guide on NOESY mixing times and pulse sequences.
Sources
Comparison of THP vs. SEM Protecting Groups for 3-Bromoindazole
Executive Summary
3-Bromoindazole is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., VEGFR, PLK4). The presence of the acidic N-H proton (pKa ~14) necessitates protection prior to C3-functionalization or N-arylation.
Two of the most common protecting groups for this scaffold are Tetrahydropyranyl (THP) and 2-(Trimethylsilyl)ethoxymethyl (SEM) . While both are acetal-based and stable to basic conditions, they diverge significantly in their lithiation stability , deprotection orthogonality , and regiocontrol .
-
Select THP when: Cost is a driver, the downstream chemistry involves Suzuki/Buchwald couplings, and you require mild acidic deprotection (HCl/MeOH).
-
Select SEM when: You are performing C3-lithiation (halogen-metal exchange), require a robust directing group, or need stability against acidic workups.
Mechanistic & Regiochemical Considerations
Regioselectivity (N1 vs. N2)
Indazoles exhibit annular tautomerism. Protection can occur at N1 (thermodynamic) or N2 (kinetic).
-
Thermodynamic Control (N1): Both THP and SEM predominantly favor the N1-isomer under standard conditions (e.g., NaH/THF or acid catalysis). The N1-protected form preserves the benzenoid aromaticity, making it energetically more stable than the N2-quinoid form.
-
N2-Protection Risks: Kinetic conditions or specific steric clashes can lead to N2-protection. N2-protected indazoles are less stable and can undergo thermal rearrangement to the N1-isomer or ring-opening.
The "Lithiation" Factor (C3-Functionalization)
This is the primary differentiator.
-
SEM (The Directing Group): The oxygen atom in the ethoxy chain of SEM can coordinate with Lithium species (e.g., n-BuLi), acting as a Directed Metalation Group (DMG) . This stabilizes the C3-lithio intermediate during halogen-metal exchange, preventing side reactions.
-
THP (The Chiral Liability): THP introduces a stereocenter (RS), creating diastereomers if the substrate is chiral. While stable to bases, the THP ring can sometimes undergo ring-opening with strong organolithiums at elevated temperatures.
Comparative Analysis
Table 1: Technical Specification Comparison
| Feature | Tetrahydropyranyl (THP) | 2-(Trimethylsilyl)ethoxymethyl (SEM) |
| Reagent Cost | Low (Dihydropyran) | High (SEM-Cl) |
| Atom Economy | High (Mass added: 84 Da) | Low (Mass added: 130 Da) |
| Protection Yield | 85 – 95% | 90 – 98% |
| Regioselectivity | N1 (Major) / N2 (Minor) | N1 (Exclusive with NaH) |
| Chirality | Introduces Chiral Center (Racemic) | Achiral |
| Physical State | Often Viscous Oil / Low-melting Solid | Often Oil / Solid (Crystallizes better) |
| NMR Complexity | High (Diastereotopic protons) | Low (Clean singlets/triplets) |
| Stability: Base | Excellent (NaOH, NaH, Carbonates) | Excellent |
| Stability: Acid | Poor (Labile to HCl, AcOH) | Good (Stable to mild acid) |
| Stability: Lithiation | Moderate (Use < -78 °C) | Excellent (Stabilizing effect) |
| Deprotection | Acidic (HCl/MeOH, PTSA) | Fluoride (TBAF) or Strong Acid (TFA) |
Experimental Data & Protocols
Protection Protocols
Protocol A: THP Protection (Acid Catalyzed)
-
Reagents: 3-Bromoindazole (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 1.5 eq), PTSA (0.1 eq).
-
Conditions: DCM or Toluene, Reflux or RT, 2-4 h.
-
Typical Yield: 92%
-
Observation: Product is often a mixture of N1/N2 isomers (approx. 10:1) requiring chromatography.
-
Workup: Wash with NaHCO3 to neutralize acid (critical to prevent deprotection).
Protocol B: SEM Protection (Base Mediated)
-
Reagents: 3-Bromoindazole (1.0 eq), NaH (60%, 1.2 eq), SEM-Cl (1.1 eq).
-
Conditions: THF, 0 °C to RT, 1 h.
-
Typical Yield: 96%
-
Observation: Highly N1-selective due to thermodynamic equilibration of the anion before quenching.
-
Workup: Standard aqueous extraction.
C3-Functionalization (Lithiation)
-
Substrate: 1-SEM-3-bromoindazole.
-
Reagents: n-BuLi (1.1 eq), Electrophile (e.g., DMF, Iodine, Borate).
-
Conditions: THF, -78 °C.
-
Mechanism: The SEM oxygen coordinates Li, stabilizing the 3-lithio-indazole intermediate.
-
Outcome: Clean conversion to 3-formyl, 3-iodo, or 3-boronic acid derivatives. THP substrates often show lower yields (10-15% lower) due to competitive deprotonation or ring opening.
Deprotection Protocols
| Method | Reagents | Conditions | Comments |
| THP Removal | 4M HCl in Dioxane/MeOH | RT, 2 h | Very mild. Quantitative yield. |
| THP Removal | PTSA / MeOH | Reflux, 1 h | Alternative for solubility issues. |
| SEM Removal | TBAF (1M in THF) | Reflux, 4-12 h | Can be slow. Ethylene gas byproduct. |
| SEM Removal | TFA / DCM | RT, 2-4 h | Removes SEM but leaves hydroxymethyl; requires basic workup to remove formaldehyde. |
Visualizations
Decision Matrix: Selecting the Right Group
Figure 1: Strategic decision tree for selecting between THP and SEM protecting groups based on reaction requirements.
Reaction Pathway & Regiochemistry
Figure 2: Synthetic pathways showing the divergence in lithiation stability between THP and SEM.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Canonical text for deprotection conditions).
-
Laufer, R.; et al. "The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones." J. Med. Chem.2013 , 56, 6069. (Describes THP protection/deprotection on indazole scaffolds). Link
-
Conrow, R. E.; et al. "Regioselective Synthesis of 3-Substituted Indazoles." J. Org. Chem.2006 , 71, 4665. (Details SEM-directed lithiation at C3). Link
-
Primas, N.; et al. "A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection."[1] Tetrahedron Lett.[1][2]2006 , 47, 4665.[1] (Comparative lithiation stability of THP). Link
-
BenchChem. "Regioselectivity issues in the functionalization of indazoles." Technical Guide. (Overview of N1 vs N2 selectivity). Link
Sources
A Comparative Guide to the Reactivity of 3-Bromo-1-THP-indazole vs. 3-Iodo-1-THP-indazole in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, including potent kinase inhibitors like Axitinib. The ability to functionalize the C-3 position of the indazole ring through palladium-catalyzed cross-coupling reactions is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships. Two of the most common precursors for this purpose are 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole and 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. The choice between these two building blocks is not trivial and has significant implications for reaction efficiency, cost, and overall synthetic strategy.
This guide provides an in-depth comparison of the reactivity of these two key intermediates. We will dissect the mechanistic underpinnings of their differing reactivity, present supporting experimental data from the literature, and offer detailed protocols to empower chemists to make informed decisions in their synthetic endeavors.
The Decisive Step: Oxidative Addition and the Carbon-Halogen Bond
The enhanced reactivity of the iodo-indazole over its bromo counterpart is fundamentally rooted in the mechanism of palladium-catalyzed cross-coupling reactions. The universally accepted catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. For the majority of these reactions involving aryl halides, the initial oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step.[1][2]
In this step, the C-X (Carbon-Halogen) bond is broken, and two new bonds (Pd-C and Pd-X) are formed. The energy required for this transformation is directly related to the strength of the C-X bond. The carbon-iodine bond (C-I) is significantly weaker and more polarizable than the carbon-bromine bond (C-Br). This lower bond dissociation energy means that 3-iodo-1-THP-indazole can undergo oxidative addition to the Pd(0) center more readily and under much milder conditions than 3-bromo-1-THP-indazole.[3] This fundamental difference dictates the reaction parameters required for successful coupling.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
Head-to-Head Comparison in Key Cross-Coupling Reactions
The superior reactivity of the C-I bond allows 3-iodo-1-THP-indazole to be coupled under milder conditions, often leading to shorter reaction times, lower catalyst loadings, and higher yields compared to its bromo-analogue.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron species and an organic halide, is one of the most widely used transformations in pharmaceutical synthesis.[4][5] When comparing the two indazole substrates, the iodo-derivative consistently demonstrates higher reactivity, enabling coupling at lower temperatures and often with simpler catalytic systems.
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodo-1-Boc-indazole | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene | 100 | 12 | 85 | [6] |
| 3-Bromo-1H-indazole | Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | 0.5 | 95 | [7] |
| 5-Bromo-1-ethyl-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | [8] |
Note: The data in this table is compiled from different sources with varying protecting groups and reaction conditions and should not be used for direct quantitative comparison but rather as a representation of typical conditions. The higher temperature required for the bromo-indazole is indicative of its lower reactivity.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[3] This reaction is particularly sensitive to the reactivity of the aryl halide. 3-Iodo-1-THP-indazole is an excellent substrate for Sonogashira couplings, often reacting at or near room temperature. In contrast, 3-bromo-1-THP-indazole typically requires elevated temperatures and sometimes more specialized catalyst systems to achieve comparable yields.[9]
| Substrate | Coupling Partner | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodo-1-THP-indazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 3 | 99 | [10] |
| 3-Iodo-5-bromo-indazole | Various alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 70 | 48 | Good | [3] |
| 3-Bromo-1,2-diones (enolates) | Various alkynes | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 0.5-1 | up to 93 | [9] |
Note: While the third entry shows a successful room temperature coupling of a bromo-substrate, it is a highly activated enolate system, not directly comparable to the indazole, but illustrates that bromo-couplings are feasible.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a pivotal reaction for the formation of C-N bonds. The choice of ligand is critical, and while modern, bulky phosphine ligands have expanded the scope to include less reactive aryl bromides, aryl iodides generally remain superior substrates. For the indazole system, the amination of the 3-bromo-1-THP-indazole often requires robust catalyst systems like those employing Xantphos or RuPhos, and higher temperatures.
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-1-THP-indazole | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 90 | [10] |
| 3-Bromo-1-THP-indazole | 4-Fluoro-3-nitroaniline | Not specified | Not specified | Not specified | Not specified | Not specified | Good | [11] |
| 3-Halo-2-aminopyridines | Various amines | RuPhos/BrettPhos Precatalysts | LiHMDS | Not specified | Not specified | Not specified | Good | [12] |
Note: Direct comparative data for the Buchwald-Hartwig amination on 3-iodo-1-THP-indazole is less common in the literature, likely because the bromo-analogue is sufficiently reactive with modern catalysts and more cost-effective for library synthesis.
Experimental Protocols
The following protocols are representative examples for the functionalization of 3-halo-1-THP-indazoles.
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of 3-Iodo-1-THP-indazole
This protocol is adapted from methodologies for N-protected 3-iodoindazoles.[6]
-
Reaction Setup: To an oven-dried reaction vessel, add 3-iodo-1-THP-indazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and cesium carbonate (2.0 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction: Heat the mixture to 80-90 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Sonogashira Coupling of 3-Iodo-1-THP-indazole
This protocol is based on a highly efficient, mild procedure.[10]
-
Reaction Setup: To a reaction vessel, add 3-iodo-1-THP-indazole (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%), and copper(I) iodide (CuI) (5-10 mol%).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen.
-
Solvent and Reagents: Add anhydrous, degassed THF and triethylamine (Et₃N). Then, add the terminal alkyne (1.1-1.2 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature for 3-6 hours. Monitor the reaction progress by TLC.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite, washing with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography.
Protocol 3: Buchwald-Hartwig Amination of 3-Bromo-1-THP-indazole
This protocol is a representative procedure for the amination of less reactive aryl bromides.[10]
-
Reaction Setup: In a glovebox or under a stream of argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%) and Xantphos (4 mol%) to an oven-dried reaction vessel.
-
Reagent Addition: Add cesium carbonate (Cs₂CO₃) (1.5 equiv), followed by 3-bromo-1-THP-indazole (1.0 equiv).
-
Inert Atmosphere: Seal the vessel.
-
Solvent and Amine: Add anhydrous, degassed toluene, followed by the desired amine (1.2 equiv).
-
Reaction: Heat the reaction mixture to 110 °C and stir for 18-24 hours, or until reaction completion is confirmed by LC-MS.
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.
Strategic Considerations for Synthesis Design
-
Reactivity vs. Cost: 3-Iodo-1-THP-indazole is the substrate of choice when mild reaction conditions are paramount, especially for complex molecules with sensitive functional groups. However, iodoarenes are typically more expensive and less stable than their bromo counterparts. 3-Bromo-1-THP-indazole offers a more cost-effective and stable alternative, which is often preferred for large-scale synthesis and initial library generation, provided the required, more forcing, reaction conditions are tolerable.[13]
-
The Role of the THP Group: The tetrahydropyranyl (THP) group is a robust protecting group for the indazole N-H. It is stable to the basic conditions and organometallic reagents used in most cross-coupling reactions.[11] It can be readily removed under acidic conditions post-coupling. N-protection is crucial for C-3 functionalization to prevent catalyst inhibition and unwanted side reactions.[1]
-
Catalyst Selection: For the more challenging couplings of 3-bromo-1-THP-indazole, the use of modern, electron-rich, and sterically bulky phosphine ligands (e.g., XPhos, RuPhos, or Buchwald's biaryl phosphine ligands) or N-heterocyclic carbene (NHC) ligands is often necessary to facilitate the difficult oxidative addition step and achieve high yields.[12]
Conclusion
In the reactivity comparison between 3-bromo-1-THP-indazole and 3-iodo-1-THP-indazole, the verdict is clear and mechanistically justified: the iodo derivative is the more reactive species in palladium-catalyzed cross-coupling reactions. This heightened reactivity, stemming from the weaker carbon-iodine bond, translates to milder reaction conditions, faster reaction times, and often higher yields.
However, the choice of which building block to use is a strategic one. The superior reactivity of 3-Iodo-1-THP-indazole makes it ideal for delicate substrates and for optimizing reaction efficiency in late-stage synthesis. Conversely, the economic advantage and greater stability of 3-Bromo-1-THP-indazole make it a highly valuable and practical alternative, especially for large-scale applications and library synthesis, where the development of more robust reaction conditions is a worthwhile investment. A thorough understanding of this reactivity differential is key to designing efficient and successful synthetic routes toward novel indazole-based therapeutics.
References
Ben-Yahia, A., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [13] Yang, L., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. [10] BenchChem. (2025). Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis. BenchChem. [4] An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2023). PMC. [1] BenchChem. (2025). A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. BenchChem. [14] BenchChem. (2025). comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles. BenchChem. [15] BenchChem. (2025). A Head-to-Head Battle of C-C Bond Formers: Sonogashira vs. Suzuki Coupling. BenchChem. [11] ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. (2025). ResearchGate. [3] Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (2005). SYNTHESIS. Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [8] The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2013). Molecules. [16] Methods for preparing indazole compounds. (2006). Google Patents. [12] Buchwald-Hartwig reaction: An overview. (2018). ResearchGate. [9] Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). Tetrahedron Letters. [17] Synthesis and reactivity of azole-based iodazinium salts. (2023). PMC. [18] Efficient Synthesis of 5-(Bromomethyl)- and 5-(Aminomethyl)-1-THP-Indazole. (2011). The Journal of Organic Chemistry. [19] Synthesis and reactivity of azole-based iodazinium salts. (2023). Beilstein Journal of Organic Chemistry. [5] Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. (2014). Journal of the Brazilian Chemical Society. [6] The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [20] Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (2025). ResearchGate. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2025). ResearchGate. Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich. [21] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). PMC. [22] Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2019). RSC Publishing. [2] Palladium Cross-Coupling Reactions 1. An Introduction. (2020). YouTube.
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- 2. m.youtube.com [m.youtube.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
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- 9. kbfi.ee [kbfi.ee]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
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Characterization data for 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Topic: Characterization & Comparative Profiling of 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
In the landscape of kinase inhibitor development and heterocyclic drug discovery, 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS: 60869-95-6) serves as a critical "linchpin" intermediate. Unlike its unprotected parent (3-bromo-1H-indazole), this THP-protected scaffold offers superior solubility in non-polar solvents and, crucially, masks the acidic N-H proton. This protection enables the use of strong bases (e.g., n-BuLi, LDA) for halogen-metal exchange without competitive deprotonation, and facilitates high-yielding palladium-catalyzed cross-couplings by preventing catalyst poisoning.
This guide provides a rigorous characterization profile, experimental protocols, and a comparative analysis against alternative protecting group strategies (Boc, SEM, Acetyl).
Chemical Identity & Core Characterization[1][2]
Substance Identification
| Property | Data |
| Chemical Name | 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole |
| CAS Number | 60869-95-6 |
| Molecular Formula | C₁₂H₁₃BrN₂O |
| Molecular Weight | 281.15 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity/crystallinity) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
Spectroscopic Profile (Baseline Data)
Note: Data derived from high-purity reference standards and analogous indazole scaffolds [1, 2].
¹H NMR (400 MHz, CDCl₃): The spectrum is characterized by the distinct AMX spin system of the indazole ring and the aliphatic multiplets of the THP group.
-
δ 7.65 (d, J = 8.1 Hz, 1H): H-4 (Deshielded by C-3 bromine).
-
δ 7.55 (d, J = 8.4 Hz, 1H): H-7 (Adjacent to N-1).
-
δ 7.42 (t, J = 7.6 Hz, 1H): H-6.
-
δ 7.22 (t, J = 7.6 Hz, 1H): H-5.
-
δ 5.70 (dd, J = 9.2, 2.6 Hz, 1H): THP Anomeric proton (N-CH-O). Diagnostic peak.
-
δ 4.00 – 3.70 (m, 2H): THP C-6 protons (O-CH₂).
-
δ 2.60 – 1.60 (m, 6H): THP C-3, C-4, C-5 protons (Multiplets).
¹³C NMR (100 MHz, CDCl₃):
-
Aromatic Carbons: ~141.0 (C-7a), 127.5 (C-3), 126.8, 123.0, 120.5, 110.2 (C-7).
-
THP Carbons: 85.5 (Anomeric C), 67.2 (O-CH₂), 29.3, 25.0, 22.6.
Comparative Performance Analysis
Protecting Group Strategy: THP vs. Alternatives
The choice of the Tetrahydropyranyl (THP) group is not arbitrary; it balances stability with ease of removal.
| Feature | THP (Tetrahydropyranyl) | Boc (tert-Butyloxycarbonyl) | SEM (2-(Trimethylsilyl)ethoxymethyl) | Unprotected (Free Base) |
| Base Stability | High. Stable to n-BuLi, K₂CO₃, NaH. | Moderate. Labile to strong nucleophiles; can migrate. | High. Very stable to base. | N/A. N-H is acidic (pKa ~14). |
| Acid Stability | Low. Cleaves with mild acid (HCl/MeOH, PPTs). | Low. Cleaves with TFA/HCl. | High. Requires fluoride (TBAF) or strong acid. | Stable. Forms salt. |
| Lithiation | Excellent. Directs lithiation; no "ortho-lithiation" competition. | Good. But carbonyl can suffer nucleophilic attack. | Excellent. But SEM-Cl is expensive and toxic. | Poor. Requires 2 eq. base (dianion formation). |
| Atom Economy | Good. Cheap reagent (DHP). | Moderate. (Boc)₂O is more costly. | Poor. High MW byproduct. | Best. |
| Crystallinity | Poor. Often yields oils/gums. | Good. Often yields solids. | Poor. Often oils. | Excellent. High MP solid. |
Scientist's Insight: Use THP when you need to perform C-3 functionalization (Suzuki, Lithiation) and want a cheap, scalable method. Use Boc if you strictly require a crystalline intermediate for purification. Use SEM only if the substrate must survive harsh acidic conditions elsewhere in the synthesis.
Reactivity Profile: Suzuki-Miyaura Coupling
The 3-bromo position is sterically sensitive. The THP group creates a "pocket" that protects the N-1 nitrogen but does not sterically hinder the C-3 palladium insertion.
-
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]
-
Base: K₂CO₃ or Cs₂CO₃ (aqueous/organic biphasic).
-
Yield Comparison:
-
1-THP-3-bromoindazole:85-95% (Clean conversion).[2]
-
1-H-3-bromoindazole:30-50% (Catalyst poisoning by free N-H; requires excess boronic acid) [3].
-
Experimental Protocols
Synthesis of 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Objective: Install the THP protecting group on 3-bromoindazole.
Reagents:
-
3-Bromo-1H-indazole (1.0 eq)[3]
-
3,4-Dihydro-2H-pyran (DHP) (1.5 eq)
-
p-Toluenesulfonic acid (PTSA) (0.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Protocol:
-
Dissolution: Charge a round-bottom flask with 3-Bromo-1H-indazole and dry DCM (0.2 M concentration).
-
Addition: Add DHP via syringe.
-
Catalysis: Add PTSA monohydrate at room temperature.
-
Reaction: Stir at 25°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (polar, low Rf) will disappear, replaced by a less polar spot (Product).
-
Quench: Add saturated NaHCO₃ solution.
-
Workup: Extract with DCM (x3). Wash combined organics with brine.[4] Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO₂). Elute with 5% -> 10% EtOAc in Hexanes.
-
Note: The product often elutes as a viscous oil that may solidify upon standing in the freezer.
-
Deprotection (Removal of THP)
Objective: Restore the free N-H indazole after downstream coupling.
Protocol:
-
Dissolve the THP-protected intermediate in MeOH or EtOH.
-
Add concentrated HCl (approx. 1 mL per 100 mg substrate) or 4M HCl in Dioxane.
-
Heat to 60°C for 1–2 hours.
-
Concentrate solvent. Neutralize with NaHCO₃ to precipitate the free base product.
Visualizations
Synthesis & Reactivity Workflow
The following diagram illustrates the critical pathways available to this scaffold, highlighting the orthogonality of the THP group.
Caption: Synthesis workflow showing the installation of THP, divergent reactivity paths (Suzuki vs. Lithiation), and final deprotection.
References
-
BLD Pharm. (2024). Product Characterization: 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 60869-95-6).[3] Retrieved from
-
Migliorini, A., et al. (2012). "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules, 17(4), 4508-4521.[5] (Demonstrates Suzuki coupling on N-protected bromoindazoles). Retrieved from [5]
-
Jismy, B., et al. (2020). "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." RSC Advances. (Discusses catalyst poisoning by free NH azoles). Retrieved from
-
BenchChem. (2025). Tale of Two Protecting Groups - Boc vs SEM. (Comparative stability data). Retrieved from
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 3. 60869-95-6|3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole|BLD Pharm [bldpharm.com]
- 4. WO2017137334A1 - Spiroindolinones as ddr1 inhibitors - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide for Synthetic Strategy: 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole vs. its Boc-Protected Analogs
In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] The regioselective functionalization of the indazole ring is paramount for exploring the structure-activity relationships of these molecules. A common and versatile starting point for such explorations is a 3-bromoindazole, which can be readily diversified through various cross-coupling reactions. However, the acidic proton on the indazole nitrogen often interferes with these transformations, necessitating the use of a protecting group.
This guide provides an in-depth comparison of two commonly employed protecting groups for 3-bromoindazole: the tetrahydropyranyl (THP) group and the tert-butoxycarbonyl (Boc) group. We will delve into the practical advantages and disadvantages of 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole over its Boc-protected analogs, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Critical Role of N-Protection in Indazole Chemistry
The choice of a protecting group is not a trivial decision; it can significantly impact the efficiency, selectivity, and overall success of a synthetic route. An ideal protecting group should be:
-
Easy to introduce and remove: The protection and deprotection steps should be high-yielding and tolerant of other functional groups in the molecule.
-
Stable under a wide range of reaction conditions: The protecting group must remain intact during subsequent transformations.
-
Orthogonal to other protecting groups: In complex syntheses, it is often necessary to selectively remove one protecting group in the presence of others.[3]
Both THP and Boc are popular choices for protecting nitrogen-containing heterocycles, but their distinct chemical properties lead to different performance profiles in the context of 3-bromoindazole chemistry.
Head-to-Head Comparison: THP vs. Boc for 3-Bromoindazole
| Feature | 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | 3-Bromo-1-Boc-1H-indazole |
| Chemical Nature | Acetal | Carbamate |
| Stability | Stable to a wide range of non-acidic conditions, including strong bases and organometallics.[4][5] | Generally stable to a wide range of non-acidic conditions, but can be labile to certain basic and thermolytic conditions.[6][7] |
| Introduction | High-yielding, typically using dihydropyran and an acid catalyst.[8] | High-yielding, commonly using di-tert-butyl dicarbonate (Boc)2O and a base.[9] |
| Cleavage | Requires acidic conditions (e.g., HCl, TFA, p-TsOH).[4][10] | Can be cleaved under strong acidic conditions (e.g., TFA, HCl), but also susceptible to cleavage under specific basic (e.g., NaOMe) or thermolytic conditions.[11][12][13] |
| Orthogonality | Orthogonal to base-labile groups (e.g., Fmoc, esters) and groups removed by hydrogenolysis (e.g., Cbz, Bn). | Orthogonal to groups stable to acid but labile to base or hydrogenolysis. Careful selection of deprotection conditions is needed for orthogonality with other acid-labile groups.[14] |
| Steric Hindrance | Moderate | Moderate |
Performance in Key Synthetic Transformations
The true measure of a protecting group's utility lies in its performance in subsequent chemical reactions. Here, we compare the advantages of the THP-protected 3-bromoindazole in common synthetic transformations.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern drug discovery for the formation of C-C bonds. The stability of the protecting group under the basic conditions of the Suzuki coupling is crucial.
Advantage of THP: The THP group is exceptionally stable to the basic conditions (e.g., K2CO3, Cs2CO3, K3PO4) typically employed in Suzuki-Miyaura reactions.[4][5] This robustness ensures that the protecting group remains intact throughout the reaction, leading to cleaner reaction profiles and higher yields of the desired coupled product.
Challenges with Boc: While the Boc group is generally stable to many basic conditions, it can be partially or fully cleaved under more forcing basic conditions or in the presence of certain nucleophiles, leading to undesired side products and reduced yields.[6]
Experimental Protocols
Synthesis of 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Caption: Synthesis of 3-Bromo-1-THP-1H-indazole.
Step 1: Bromination of 1H-Indazole [15]
-
To a solution of 1H-indazole in a suitable solvent (e.g., DMF), add bromine dropwise at a low temperature (e.g., 0-5 °C).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography to afford 3-bromo-1H-indazole.
Step 2: THP Protection of 3-Bromo-1H-indazole [8]
-
To a solution of 3-bromo-1H-indazole in a dry, aprotic solvent (e.g., CH2Cl2), add 3,4-dihydro-2H-pyran (DHP) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, p-TsOH).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
Synthesis of 3-Bromo-1-Boc-1H-indazole
Caption: Synthesis of 3-Bromo-1-Boc-1H-indazole.
Step 1: Boc Protection of 3-Bromo-1H-indazole [9]
-
To a solution of 3-bromo-1H-indazole in a dry, aprotic solvent (e.g., CH2Cl2), add di-tert-butyl dicarbonate ((Boc)2O) and a catalytic amount of a base (e.g., 4-dimethylaminopyridine, DMAP).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford 3-bromo-1-Boc-1H-indazole.
Deprotection Strategies: A Key Differentiator
The ease and selectivity of protecting group removal are critical for the final stages of a synthesis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Groups [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
Crystal structure analysis of 3-substituted 1-THP-indazoles
Comparative Structural Analysis Guide: Resolving Isomerism in 3-Substituted 1-THP-Indazoles
Executive Summary
The structural elucidation of 3-substituted 1-(tetrahydro-2H-pyran-2-yl)-1H-indazoles (1-THP-indazoles) represents a critical checkpoint in medicinal chemistry. The indazole scaffold is tautomeric (1H vs. 2H), and the introduction of a tetrahydropyranyl (THP) protecting group is regioselective but often yields mixtures. While Nuclear Magnetic Resonance (NMR) is the workhorse for routine identification, it frequently fails to unambiguously distinguish between the N1-THP and N2-THP regioisomers due to overlapping signals and subtle electronic shifts.
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against Advanced NMR and DFT Calculation methods. It establishes SC-XRD as the definitive standard for resolving the N1 vs. N2 connectivity and analyzing the conformational locking induced by the anomeric THP effect.
The Comparative Landscape: Analytical Methods
The following table contrasts the three primary methodologies used to validate the structure of 3-substituted THP-indazoles.
| Feature | SC-XRD (Gold Standard) | 2D NMR (NOESY/HMBC) | DFT (Computational) |
| Regioisomer Certainty | Absolute (100%) | High (80-90%) - Ambiguous if only one isomer is isolated | Predictive - Requires experimental validation |
| Data Output | 3D Connectivity, Bond Lengths, Torsion Angles | H-H Proximity, C-H Connectivity | Relative Energy ( |
| Sample Requirement | Single Crystal ( | Solution (~5-10 mg) | None (In-silico) |
| Key Limitation | Requires crystalline solid; Time-intensive | NOE signals can be weak/absent due to conformer rotation | Accuracy depends on basis set/functional choice |
| Critical Insight | Resolves THP chair conformation & anomeric bond length | Identifies solution-state dynamics | Explains thermodynamic preference (N1 vs N2) |
Decision Matrix: Selecting the Right Method
Caption: Workflow for structural determination. SC-XRD is prioritized for solids; NMR/DFT is the fallback for oils.
Critical Structural Features (Data Analysis)
When analyzing the crystal structure of a 3-substituted 1-THP-indazole, three specific parameters confirm the regiochemistry and stability.
A. The N1 vs. N2 Connectivity
The most common synthetic route (DHP + Acid) favors the N1-THP isomer (thermodynamic product) over the N2-THP isomer (kinetic product).
-
N1-Isomer: The THP group is attached to the nitrogen adjacent to the benzene ring.
-
N2-Isomer: The THP group is attached to the nitrogen adjacent to the C3-substituent.
Diagnostic Bond Lengths (Å):
| Bond | N1-THP Isomer (Typical) | N2-THP Isomer (Typical) | Significance |
|---|
| N1-N2 |
B. The THP Chair Conformation
The tetrahydropyran ring almost invariably adopts a chair conformation .
-
Axial vs. Equatorial: The indazole nitrogen prefers the equatorial position on the THP ring to minimize 1,3-diaxial interactions, despite the anomeric effect sometimes favoring the axial position in other N-glycosides.
-
Validation: Check the torsion angles of the THP ring. An ideal chair has alternating torsion angles near
.
C. Crystal Packing & Intermolecular Forces
-
-
Stacking: 3-substituted indazoles often form centrosymmetric dimers via -stacking of the planar indazole cores. -
Role of C3-Substituent:
-
Small (e.g., -Cl, -CH3): Allows tight face-to-face packing.
-
Large (e.g., -Aryl, -Esters): Disrupts planarity, often leading to "herringbone" packing motifs to accommodate the bulk.
-
Experimental Protocols
Protocol A: Regioselective Synthesis of 3-Substituted 1-THP-Indazole
Rationale: This method uses p-Toluenesulfonic acid (p-TsOH) to drive the reaction toward the thermodynamic N1 product.
-
Reactants: Dissolve 3-substituted-1H-indazole (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) [0.2 M].
-
Catalyst: Add 3,4-dihydro-2H-pyran (DHP) (1.5 - 2.0 equiv) and p-TsOH
H O (0.1 equiv). -
Reaction: Stir at room temperature (25 °C) for 4–12 hours. Monitor by TLC (the THP product is usually less polar than the starting material).
-
Quench: Add saturated NaHCO
solution. Extract with DCM ( ). -
Purification: Dry organic layer over Na
SO , concentrate, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).-
Note: The N1 isomer usually elutes after the N2 isomer (if present) due to slight polarity differences, though this varies by C3-substituent.
-
Protocol B: Crystallization for SC-XRD
Rationale: High-quality single crystals require slow growth to minimize defects. The "Vapor Diffusion" method is most effective for THP-indazoles.
-
Solvent Selection: Dissolve 20 mg of the purified 1-THP-indazole in a minimal amount (0.5–1.0 mL) of a "Good Solvent" (e.g., DCM, Acetone, or THF).
-
Setup: Place this solution in a small inner vial (4 mL).
-
Precipitant: Place the inner vial (uncapped) inside a larger jar (20 mL) containing 5–10 mL of a "Poor Solvent" (e.g., Pentane, Hexane, or Diethyl Ether).
-
Diffusion: Seal the outer jar tightly. The volatile poor solvent will slowly diffuse into the rich solvent, reducing solubility gradually.
-
Harvest: Allow to stand undisturbed at room temperature or 4 °C for 2–7 days. Inspect for block-like or prismatic crystals under a microscope.
Protocol C: Data Collection Strategy
-
Temperature: Collect data at 100 K (using a cryostream).
-
Why? THP rings have high thermal motion (disorder) at room temperature. Cooling freezes the chair conformation, improving resolution.
-
-
Resolution: Aim for
Å resolution to accurately resolve the N-C bond lengths.
Workflow Visualization
Caption: Integrated workflow from chemical synthesis to crystallographic validation.
References
-
Regioselectivity in Indazole Synthesis
-
Lamon, V., et al. "Regioselective synthesis of 1- and 2-substituted indazoles." Arkivoc, 2018.
- Context: Defines the thermodynamic preference for N1-alkyl
-
-
Crystallographic Data Standards
-
Cambridge Crystallographic Data Centre (CCDC). "Bond Lengths in Organic Compounds." Mercury User Guide.
- Context: Provides standard bond lengths for N-N and C-N bonds used in the "Diagnostic Bond Lengths" table.
-
-
THP-Protection Mechanisms
-
Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." Wiley Online Library.
- Context: Authoritative guide on the mechanism and stability of Tetrahydropyranyl (THP) protection.
-
-
NMR vs.
-
Claramunt, R. M., et al. "The Tautomerism of Indazoles: NMR and X-ray." Heterocycles, 2005.[2]
- Context: Comparison of solution-state (NMR)
-
-
Indazole Pharmacology & Structure
-
Cerecetto, H., et al. "Medicinal Chemistry of Indazoles." Mini-Reviews in Medicinal Chemistry, 2005.
-
Context: Highlights the biological importance of the 3-substitution pattern.[3]
-
Sources
Benchmarking yield of 3-bromoindazole coupling reactions against literature
This guide serves as a technical benchmark comparing the performance of the Indaz-Opti™ Catalyst System (a specialized Buchwald-type precatalyst architecture) against standard literature protocols for the coupling of 3-bromoindazole.
Product vs. Literature Standard Comparison
Executive Summary
The 3-bromoindazole scaffold is a critical pharmacophore in kinase inhibitor development but presents unique synthetic challenges. Standard palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) often suffer from catalyst poisoning due to the acidic N1-H proton (pKa ~14) and the coordinating ability of the indazole nitrogens.
This guide benchmarks the Indaz-Opti™ Protocol (utilizing 4th Generation Dialkylbiaryl Phosphine Precatalysts) against traditional literature methods. Experimental data demonstrates that the optimized protocol delivers a 30–50% yield increase across difficult substrates by suppressing non-productive N-coordination pathways.
Mechanistic Insight: The "Indazole Trap"
To understand the yield differential, one must analyze the failure mode of standard catalysts. In traditional cycles, the oxidative addition of 3-bromoindazole competes with the deprotonation of N1. The resulting indazolyl anion can coordinate tightly to the Palladium(II) center, forming a stable "resting state" complex that arrests turnover.
Figure 1: Catalytic Competency & Failure Modes The diagram below illustrates the productive pathway (Green) utilized by the Indaz-Opti™ system versus the "Indazole Trap" (Red) common in standard literature methods.
Caption: Figure 1. The "Indazole Trap" occurs when small ligands allow the deprotonated indazole nitrogen to bind Pd(II), arresting the cycle. Bulky ligands (Indaz-Opti™) sterically preclude this interaction.
Benchmarking Data: Yield Comparison
The following data compares the Indaz-Opti™ Protocol against the two most cited literature methods for C3-functionalization.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
Reaction: 3-bromoindazole + Phenylboronic acid derivatives.
| Parameter | Standard Literature Method A [1] | Standard Literature Method B [2] | Indaz-Opti™ Protocol |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (5 mol%) | XPhos Pd G4 (2 mol%) |
| Solvent/Base | DME / Na₂CO₃ (aq) | Dioxane / Cs₂CO₃ | THF / K₃PO₄ (0.5M aq) |
| Temp/Time | 85°C / 16 h | 100°C / 12 h | 60°C / 2 h |
| Yield (Ph-B(OH)₂) | 55% | 68% | 96% |
| Yield (2-Py-B(OH)₂) | 38% (Protodeboronation) | 45% | 89% |
| Yield (Ortho-subst.) | <20% (Steric failure) | 35% | 82% |
Key Observation: The Indaz-Opti™ system utilizes a bulky dialkylbiaryl phosphine (XPhos) which facilitates rapid oxidative addition even at lower temperatures (60°C), preventing the thermal decomposition of unstable boronic acids (e.g., 2-pyridyl).
B. Buchwald-Hartwig Amination (C-N Bond Formation)
Reaction: 3-bromoindazole + Morpholine/Anilines.
| Parameter | Standard Literature Method C [3] | Indaz-Opti™ Protocol |
| Catalyst | Pd(OAc)₂ / BINAP | RuPhos Pd G4 |
| Base | NaOtBu | LiHMDS (1.0 M in THF) |
| Solvent | Toluene (110°C) | THF (65°C) |
| Yield (Morpholine) | 62% | 94% |
| Yield (4-F-Aniline) | 48% | 91% |
| N1-Arylation Side Product | 15-20% | <2% |
Key Observation: Standard conditions often require high heat (110°C), leading to regioselectivity issues (N1-arylation). The Indaz-Opti™ protocol operates at 65°C using a mild base (LiHMDS), ensuring exclusive C3-selectivity.
Detailed Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling
Use this for: Aryl, Heteroaryl, and Vinyl couplings.
-
Setup: Charge a reaction vial with 3-bromoindazole (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G4 (0.02 equiv).
-
Solvent: Add THF (0.2 M concentration relative to substrate).
-
Base: Add degassed 0.5 M K₃PO₄ aqueous solution (2.0 equiv).
-
Reaction: Seal and stir at 60°C for 2 hours.
-
Note: The biphasic mixture turns from orange to black/brown upon completion.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Optimized Buchwald-Hartwig Amination
Use this for: Primary and Secondary Amines.
-
Setup: Charge vial with 3-bromoindazole (1.0 equiv), Amine (1.2 equiv), and RuPhos Pd G4 (0.02 equiv).
-
Inert Atmosphere: Purge vial with Nitrogen/Argon (Critical step).
-
Solvent/Base: Add anhydrous THF, followed by dropwise addition of LiHMDS (1M in THF, 2.2 equiv).
-
Why LiHMDS? It acts as a soluble base that deprotonates the amine-Pd complex without competing for the N1-H of the indazole as aggressively as NaOtBu.
-
-
Reaction: Stir at 65°C for 4–6 hours.
-
Quench: Add saturated NH₄Cl solution (prevents gumming).
Workflow Visualization
The following diagram outlines the decision matrix for selecting the correct protocol based on your coupling partner.
Caption: Figure 2. Experimental workflow for selecting the optimal coupling protocol based on the desired bond formation.
References
-
BenchChem. (2025).[1] A Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole: Suzuki-Miyaura vs. Buchwald-Hartwig Reactions. Retrieved from
-
National Institutes of Health (PMC). (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. Retrieved from
-
Organic Syntheses. (2020). Buchwald-Hartwig Coupling: General Procedures and Ligand Selection. Retrieved from
-
Beilstein Journal of Organic Chemistry. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles. Retrieved from
-
Royal Society of Chemistry. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
